Malabaricone B

Catalog No.
S600973
CAS No.
63335-24-0
M.F
C21H26O4
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malabaricone B

CAS Number

63335-24-0

Product Name

Malabaricone B

IUPAC Name

1-(2,6-dihydroxyphenyl)-9-(4-hydroxyphenyl)nonan-1-one

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C21H26O4/c22-17-14-12-16(13-15-17)8-5-3-1-2-4-6-9-18(23)21-19(24)10-7-11-20(21)25/h7,10-15,22,24-25H,1-6,8-9H2

InChI Key

KOAPDMKKECXPHX-UHFFFAOYSA-N

SMILES

Array

Synonyms

malabaricone B

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC=C(C=C2)O)O

The exact mass of the compound Malabaricone B is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 630196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pharmacological Activity and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Malabaricone B shows high efficacy against multidrug-resistant bacterial strains and other therapeutic potential.

Antibacterial Activity

The table below summarizes key antibacterial data for this compound (referenced as NS-7 in studies) against Staphylococcus aureus [1] [2] [3]:

Assay Type Methodology / Key Details Result / Outcome
Minimum Inhibitory Concentration (MIC) Broth microdilution method against S. aureus ATCC 29213. MIC = 0.5 µg/mL [1] [2]
Cytotoxicity (Selectivity Index) MTT assay using mammalian Vero cells (ATCC CCL-81). CC50 > 40 µg/mL; Selectivity Index (CC50/MIC) > 80 [1] [2]
Activity against MDR Strains MIC determination against clinical isolates. Equipotent activity against MRSA, VRSA, and VRE (MIC 1–2 µg/mL) [1] [2]
Time-Kill Kinetics Treated S. aureus ATCC 29213 at multiples of MIC; viable counts over 24 hours. Concentration-dependent, rapid bactericidal action; complete eradication within 15 min at 4x MIC [1]
Biofilm Eradication Treatment of pre-formed S. aureus biofilms. Efficiently eradicated established biofilms [1] [3]
Synergy with Antibiotics Checkerboard assay in combination with clinical antibiotics. Synergistic interaction with daptomycin and gentamicin [1] [2] [3]
In Vivo Efficacy Murine neutropenic thigh and skin infection models. Significant reduction in bacterial load [1] [3]
Mechanism of Action Confocal and SEM analysis; measurement of extracellular ATP. Damages bacterial membrane integrity, causing ATP leakage [1] [3]
Other Therapeutic Potentials

Beyond its antibacterial application, this compound also demonstrates:

  • Gastric Ulcer Healing: Shows significant healing properties against indomethacin-induced gastric ulceration in mice, attributed to its antioxidant activity and ability to modulate mucin secretion, prostaglandin synthesis, and EGF receptor expression [4].
  • Antioxidant Activity: Recognized for its strong free radical scavenging potential [5].

Experimental Workflow for Antibacterial Profiling

For researchers aiming to replicate or build upon these findings, the following workflow diagrams the key steps in the antibacterial evaluation of a natural compound like this compound.

workflow start Start: Compound Isolation/Purification step1 In vitro Antibacterial Screening (Broth Microdilution MIC) start->step1 step2 Cytotoxicity Assay (MTT Assay on Vero Cells) step1->step2 step3 Mechanistic Studies (Time-Kill, Biofilm, Synergy) step2->step3 step4 In vivo Validation (Murine Infection Models) step3->step4 end Conclusion on Drug Potential step4->end

Overview of the key experimental stages in profiling this compound's antibacterial activity.

Proposed Mechanism of Antibacterial Action

The primary mechanism by which this compound kills bacteria is through membrane disruption. The following diagram illustrates this process and its consequences.

mechanism MalabariconeB MalabariconeB Action Interaction with & Damage to Bacterial Cell Membrane MalabariconeB->Action Effect1 Loss of Membrane Integrity Action->Effect1 Effect2 Leakage of Intracellular Components (e.g., ATP) Action->Effect2 Outcome Rapid Bacterial Cell Death Effect1->Outcome Effect2->Outcome

Proposed bactericidal mechanism of this compound involving membrane damage. This mechanism is supported by experimental evidence including confocal microscopy, scanning electron microscopy (SEM), and the measurement of released extracellular ATP [1] [3].

References

Available NMR Data for Malabaricone B

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key details of a predicted 13C NMR spectrum for Malabaricone B.

Spectrum Type 13C NMR (1D, predicted)
NP-MRD ID NP0075547 [1]
Solvent D₂O [1]
Frequency 101 MHz (predicted for 400 MHz instrument) [1]
Data Availability Peak List and Assignments file available for download [1]

Research Context and Experimental Protocols

This compound is a phenylacylphenol (diarylnonanoid) naturally found in various Myristica species [2]. Its core structure consists of a 2,6-dihydroxyacetophenone unit connected to a benzene ring by a C8 alkyl chain [3] [4].

In recent research, the compound was isolated from the fruit rinds of Myristica malabarica [3]. The general methodology for isolation and NMR characterization in these studies is outlined below:

Start Plant Material Extraction Fractionation Fractionation & Isolation Start->Fractionation NMR NMR Spectroscopy Fractionation->NMR ID Compound Identification NMR->ID

Figure: Generalized workflow for isolating and characterizing this compound.
  • Extraction and Isolation: The plant material is typically extracted with solvents like dichloromethane or ethyl acetate. The crude extract is then purified using techniques such as silica gel column chromatography and preparative thin-layer chromatography (TLC) to isolate individual compounds like this compound [4] [5].
  • Structure Elucidation: The identity of this compound is confirmed by interpreting its 1H NMR, 13C NMR, and HRESI-MS spectroscopic data and comparing them with literature values [3].

References

Chemical Profile and Antibacterial Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Malabaricone B (also referred to as NS-7 in some studies) is a phenylacylphenol or diarylnonanoid isolated from the fruit rinds of Myristica malabarica [1]. Its structure consists of a 2,6-dihydroxyacetophenone group linked to a benzene ring via a C8 alkyl chain [1].

Quantitative data on its in vitro antibacterial activity is summarized in the table below. Minimum Inhibitory Concentration (MIC) is a key measure of compound potency, with lower values indicating greater effectiveness.

Bacterial Strain MIC (μg/mL) this compound Comparator (Levofloxacin) MIC (μg/mL) Notes
Staphylococcus aureus ATCC 29213 0.5 0.125 Methicillin-Susceptible (MSSA) [1]
Clinical MRSA isolates 1-2 >64 (Methicillin) Methicillin-Resistant (MRSA) [1]
Clinical VRSA isolates 1-2 >64 (Vancomycin) Vancomycin-Resistant [1]
Vancomycin-Resistant Enterococcus (VRE) 2 >64 (Vancomycin) [1]
E. coli ATCC 25922 >128 0.03 Gram-negative; activity restored with permeabilizer [1]
A. baumannii BAA-1605 >128 8 Gram-negative; activity restored with permeabilizer [1]

This compound exhibits several promising characteristics:

  • Potent and Specific Activity: It is highly effective against Gram-positive bacteria, including drug-resistant strains like MRSA and VRE, but shows no intrinsic activity against Gram-negative bacteria due to their protective outer membrane [1].
  • Bactericidal Action: It achieves rapid, concentration-dependent killing of bacterial cells [1].
  • Synergistic Potential: The compound works synergistically with conventional antibiotics like daptomycin and gentamicin, which can enhance efficacy and reduce required doses [1].
  • Favorable Selectivity: It demonstrates low cytotoxicity in mammalian cell lines (Vero cells), yielding a high selectivity index (CC50/MIC > 80), indicating a good potential therapeutic window [1].

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies used to characterize this compound.

Broth Microdilution Assay for MIC/MBC

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [1].

  • Preparation: Prepare serial two-fold dilutions of this compound in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
  • Inoculation: Standardize a bacterial suspension to approximately 5 × 10^5 CFU/mL and add it to each well.
  • Incubation: Incubate the plate at 37°C for 16-20 hours.
  • MIC Determination: The MIC is the lowest concentration of the compound that completely prevents visible growth.
  • MBC Determination: Subculture liquid from wells showing no visible growth onto antibiotic-free agar plates. The MBC is the lowest concentration that results in ≥99.9% killing of the initial inoculum.
Time-Kill Kinetics Assay

This assay evaluates the rate and extent of the bactericidal activity [1].

  • Setup: Expose a high-density bacterial culture (~10^8 CFU/mL) to this compound at concentrations of 1x, 2x, and 4x its MIC.
  • Sampling: Remove aliquots at predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours).
  • Quantification: Serially dilute the samples, plate them on agar, and count the resulting colonies after incubation. A plot of log10 CFU/mL versus time illustrates the killing kinetics.
Checkerboard Synergy Assay

This technique is used to study interactions between this compound and other antibiotics [1].

  • Plate Setup: Arrange a 96-well plate with serially diluted this compound along one axis and a serially diluted antibiotic (e.g., daptomycin) along the other.
  • Inoculation and Incubation: Add the bacterial inoculum and incubate as in the MIC assay.
  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index. ΣFIC = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone). An FIC index of ≤0.5 is generally considered synergistic.
Mechanistic Probe: Membrane Integrity

The primary mechanism of action is the disruption of the bacterial cytoplasmic membrane [1].

  • Treatment: Treat a bacterial suspension with this compound at its MIC and higher multiples for a short period.
  • ATP Detection: Use a luciferase-based ATP assay kit to measure the amount of ATP released into the supernatant. A significant increase in extracellular ATP compared to an untreated control indicates a loss of membrane integrity.

Mechanism of Action Workflow

The diagram below illustrates the established mechanism of this compound and the experimental workflow used for its validation.

G cluster_mechanism Mechanism cluster_assays Experimental Validation cluster_readouts Key Findings MalabariconeB This compound Mech Mechanism of Action Assay Validation Assays Readout Key Experimental Readouts M1 Interaction with Bacterial Membrane M2 Disruption of Membrane Integrity M1->M2 A2 ATP Release Assay M1->A2 M3 Leakage of Cellular Contents (e.g., ATP) M2->M3 A1 Time-Kill Kinetics Assay M2->A1 M4 Bacterial Cell Death M3->M4 M3->A2 M4->A1 R1 Rapid, concentration- dependent killing A1->R1 R2 Increased extracellular ATP A2->R2 A3 Checkerboard Synergy Assay R3 Synergy with daptomycin & gentamicin A3->R3 A4 Biofilm Eradication Assay R4 Effective against MRSA biofilms A4->R4

Research Considerations and Future Directions

While the pre-clinical data is compelling, several challenges must be addressed to advance this compound toward clinical application. Its rapid metabolism and low systemic bioavailability observed in related natural diterpenoids highlight a common hurdle for natural product drug development [2]. Future work should prioritize:

  • Medicinal Chemistry Optimization: Explore synthetic derivatives of this compound to improve its metabolic stability and pharmacokinetic profile while retaining potency.
  • Advanced Formulation Strategies: Develop novel drug delivery systems (e.g., liposomal, nanoparticle-based) to enhance bioavailability and target specificity.
  • Comprehensive Toxicity and Efficacy Studies: Conduct thorough in vivo toxicological assessments and efficacy studies in multiple animal models to establish a safe and effective dosing regimen.

References

Malabaricone B isolation and purification

Author: Smolecule Technical Support Team. Date: February 2026

Source and Identification

Malabaricone B is a diarylnonanoid, a type of phenolic compound, found in various parts of plants from the Myristica family, particularly Myristica fragrans (common nutmeg) and Myristica malabarica [1] [2] [3].

The table below summarizes the plant sources and parts used for isolating this compound:

Source Plant Plant Part Used for Isolation Key Identification Techniques
Myristica fragrans (Nutmeg) Seed (nutmeg kernel) [4] ¹H NMR, ¹³C NMR, HRESI-MS [4]
Myristica fragrans (Nutmeg) Seed (identified for the first time in this part) [2] -
Myristica malabarica Fruit Rind [3] -

Isolation and Purification Workflow

A reproducible, HPLC-guided procedure for isolating phenolic constituents from nutmeg kernel has been developed [4]. While this protocol yields both this compound and C, it provides a robust framework which is summarized in the diagram below.

Start Powdered Nutmeg Kernel A Extraction with Methanol Start->A B Freeze Defatting (Remove lipids/fixed oils) A->B C Concentration (Yields Dry Total Extract, DTE) B->C D Successive Solvent Fractionation of DTE C->D E Hexane Fraction (Less polar compounds) D->E F Ethyl Acetate (EtOAc) Fraction (Contains target phenolics) D->F G MeOH Fraction (Highly polar compounds) D->G H Medium-Pressure Liquid Chromatography (MPLC) of EtOAc Fraction F->H I Preparative HPLC of MPLC Sub-fractions H->I J Pure this compound I->J

Diagram of the HPLC-guided isolation workflow for this compound from nutmeg kernel [4].

The Ethyl Acetate (EtOAc) fraction is typically the most enriched with target phenolic compounds like this compound and is therefore selected for further purification [4].

Analytical Techniques for Characterization

After isolation, the following techniques are used to confirm the identity and purity of this compound:

Technique Application in Characterization
NMR Spectroscopy (1H, 13C) Determines carbon-hydrogen framework and confirms molecular structure [4].
High-Resolution Mass Spectrometry (HRESI-MS) Provides the exact molecular weight and formula (C₂₁H₂₆O₄) [4].
HPLC Fingerprinting Guides the purification process and ensures consistency of the final product [4].

Biological Activities and Research Potential

The interest in purifying this compound is driven by its promising biological activities, as summarized below:

Biological Activity Findings and Research Significance
Antimicrobial Exhibits strong, broad-spectrum antifungal and antibacterial activity. Shows potent efficacy against multidrug-resistant (MDR) strains of S. aureus and Enterococci, including MRSA and VRE, with a low propensity for resistance development [5] [1].
Anticancer Demonstrates selective cytotoxicity and induces apoptosis in cancer cell lines (e.g., A549 lung cancer) via the mitochondrial pathway [6].
Antioxidant An efficient natural antioxidant, though Malabaricone C generally shows stronger activity [2] [3].
Anti-ulcer Promotes healing of indomethacin-induced gastric ulcers in mice through antioxidant action and modulation of mucosal defense factors [3].
Antidiabetic Acts as an α-glucosidase inhibitor, suggesting potential for managing postprandial blood glucose levels [6].

Key Considerations for Researchers

When working with this compound, please note:

  • Selectivity Index: this compound possesses a favorable selectivity index (≥80), indicating low cytotoxicity to host cells, which is a promising characteristic for drug development [1].
  • Gram-Negative Challenge: Its activity is notably more potent against Gram-positive bacteria. The outer membrane of Gram-negative bacteria acts as a permeability barrier, though this can be overcome with permeabilizers like polymyxin B nonapeptide (PMBN) [1].
  • Structure-Activity: The specific resorcinol (2,6-dihydroxyphenyl) structure is crucial for activity. Modifications like methylation or reduction of these functional groups lead to diminished antimicrobial effects [5].

References

Comprehensive Application Notes and Protocols: Malabaricone B as a Novel Antibacterial Agent Against Staphylococcus aureus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

Malabaricone B (NS-7) represents a promising naturally derived antibacterial candidate belonging to the phenylacylphenol class of compounds, which are characterized by a 2,6-dihydroxyacetophenone group connected to a benzene ring through a C8 alkyl chain [1] [2]. These compounds are primarily isolated from species of the Myristicaceae family, commonly known as nutmeg, with Myristica malabarica being the principal source [1] [2]. The compound has garnered significant research interest due to its potent and specific activity against Gram-positive pathogens, particularly Staphylococcus aureus, including multidrug-resistant strains such as MRSA (methicillin-resistant S. aureus), VRSA (vancomycin-resistant S. aureus), and VRE (vancomycin-resistant Enterococci) [1] [2] [3]. The distinctive chemical structure of this compound contributes to its mechanism of action, which primarily involves bacterial membrane disruption, leading to rapid bactericidal effects [1] [2].

Table 1: Key Characteristics of this compound

Property Description
Chemical Class Phenylacylphenol/Diarylnonanoid
Natural Source Myristica malabarica (fruit rinds)
Molecular Features 2,6-dihydroxyacetophenone group connected to benzene via C8 alkyl chain
Primary Activity Gram-positive bacteria, especially S. aureus
MDR Activity Effective against MRSA, VRSA, VRE
Cytotoxicity Favorable selectivity index (≥80) in Vero cells
Key Advantage Rapid bactericidal action with no detectable resistance development

Antibacterial Activity Profile

Efficacy Against Reference and Clinical Strains

This compound demonstrates exceptional potency against reference strains and clinical isolates of S. aureus with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against S. aureus ATCC 29213 [1] [2]. The compound maintains this potent activity against multidrug-resistant strains, exhibiting MIC values of 1-2 μg/mL against clinically isolated MRSA, VRSA, and VRE strains [1]. This consistent activity across drug-resistant phenotypes indicates that this compound can effectively bypass conventional resistance mechanisms that typically render standard antibiotics ineffective [1] [2]. The antibacterial activity appears to be highly specific to Gram-positive bacteria, as this compound shows limited activity against Gram-negative strains (MIC >128 μg/mL) due to the permeability barrier presented by the outer membrane [1] [2]. However, when combined with the outer membrane permeabilizer polymyxin B nonapeptide (PMBN), the MIC values against Gram-negative pathogens such as A. baumannii and E. coli decrease significantly, confirming that the intrinsic resistance in Gram-negative bacteria is primarily due to permeability issues rather than absence of cellular targets [1] [2].

Table 2: Antibacterial Activity Spectrum of this compound

Bacterial Strain MIC Value (μg/mL) Reference Antibiotic MIC (μg/mL)
S. aureus ATCC 29213 0.5 Levofloxacin (0.125)
Enterococcus NR 31903 2 Levofloxacin (>64)
MRSA clinical isolate 1-2 Methicillin (>128)
VRSA clinical isolate 1-2 Vancomycin (>128)
VRE clinical isolate 1-2 Vancomycin (>128)
E. coli ATCC 25922 >128 Levofloxacin (0.03)
E. coli + PMBN 2 Levofloxacin + PMBN (0.015)
A. baumannii BAA-1605 >128 Levofloxacin (8)
A. baumannii + PMBN 4 Levofloxacin + PMBN (8)
Cytotoxicity and Selectivity Profile

A critical advantage of this compound for therapeutic development is its favorable cytotoxicity profile. In vitro assessment using Vero cells (ATCC CCL-81) demonstrated no significant toxicity at concentrations up to 40 μg/mL, resulting in a selectivity index (CC50/MIC) of ≥80 [1] [2]. This high selectivity index indicates a substantial window between antibacterial efficacy and host cell toxicity, suggesting promising potential for further therapeutic development. In contrast, other malabaricones such as NS-9 and NS-11 demonstrated cytotoxic effects, which precluded them from further evaluation as antibacterial candidates [1].

Experimental Protocols and Methodologies

Broth Microdilution MIC Assay

Purpose: To determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains [1] [2].

Materials Required:

  • Mueller-Hinton broth (MHB) for bacterial cultivation
  • This compound stock solution (1 mg/mL in DMSO)
  • Sterile 96-well microtiter plates
  • Bacterial inoculum standardized to 0.5 McFarland standard (~1 × 10^8 CFU/mL)
  • Multichannel pipettes and sterile tips
  • Microplate incubator at 35°C ± 2°C

Procedure:

  • Prepare two-fold serial dilutions of this compound in MHB across the 96-well plate, typically ranging from 0.06 μg/mL to 128 μg/mL
  • Add bacterial inoculum diluted to approximately 5 × 10^5 CFU/mL in each well
  • Include growth control (bacteria without compound) and sterility control (media only) wells
  • Seal plates and incubate at 35°C for 16-20 hours without shaking
  • Determine MIC as the lowest concentration completely inhibiting visible growth
  • For susceptibility testing of Gram-negative strains with PMBN, add a sub-inhibitory concentration of 10 μg/mL PMBN to the broth [1]
Time-Kill Kinetics Assay

Purpose: To evaluate the bactericidal activity and killing rate of this compound over time [1] [2].

Materials Required:

  • Logarithmic-phase bacterial culture (~10^8 CFU/mL)
  • This compound at concentrations of 1×, 2×, 4×, and 10× MIC
  • Sterile phosphate-buffered saline (PBS)
  • Mueller-Hinton agar plates
  • Colony counter or automated colony enumeration system

Procedure:

  • Exponentially growing S. aureus culture to this compound at different multiples of MIC
  • Incubate the mixture at 35°C with constant shaking
  • Remove aliquots at predetermined time points (0, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours)
  • Perform serial dilutions in sterile PBS and plate on Mueller-Hinton agar
  • Incubate plates at 35°C for 18-24 hours and enumerate viable colonies
  • Plot results as log10 CFU/mL versus time to determine killing kinetics
  • Include controls with reference antibiotics (e.g., vancomycin, levofloxacin) for comparison [1]

G Start Start Time-Kill Assay Prep Prepare bacterial culture (10⁸ CFU/mL) Start->Prep Dil Prepare this compound (1×, 2×, 4×, 10× MIC) Prep->Dil Expo Expose culture to compound Dil->Expo Inc Incubate at 35°C with shaking Expo->Inc Sample Collect aliquots at time points (0, 15, 30, 60 min, 2, 4, 6, 8, 12, 24 hr) Inc->Sample Serial Perform serial dilutions in sterile PBS Sample->Serial Plate Plate on Mueller-Hinton agar Serial->Plate Count Incubate 18-24 hr at 35°C and count colonies Plate->Count Plot Plot log10 CFU/mL vs time Count->Plot End Analyze killing kinetics Plot->End

Biofilm Eradication Assay

Purpose: To assess the ability of this compound to eradicate preformed S. aureus biofilms [1].

Materials Required:

  • Sterile 96-well flat-bottom polystyrene plates
  • Tryptic soy broth (TSB)
  • Crystal violet solution (0.1%)
  • 95% ethanol with 0.1% acetic acid
  • Microplate reader for absorbance measurement

Procedure:

  • Allow S. aureus to form biofilms in 96-well plates by incubating for 24 hours at 37°C without shaking
  • Carefully remove planktonic cells by washing wells three times with sterile PBS
  • Treat preformed biofilms with This compound at various concentrations (typically 1× to 10× MIC)
  • Incubate for additional 24 hours at 37°C
  • Assess biofilm biomass using crystal violet staining:
    • Remove medium and gently wash wells
    • Air-dry plates for 45 minutes
    • Stain with 0.1% crystal violet for 15 minutes
    • Wash excess stain and destain with 95% ethanol/0.1% acetic acid
    • Measure absorbance at 600 nm using microplate reader
  • For viability assessment within biofilms, use SYTO9/PI staining followed by fluorescence microscopy or confocal microscopy [1]
Checkerboard Synergy Assay

Purpose: To evaluate synergistic interactions between this compound and conventional antibiotics [1] [2] [4].

Materials Required:

  • Sterile 96-well microtiter plates
  • This compound stock solution
  • Antibiotic stock solutions (daptomycin, gentamicin, etc.)
  • Mueller-Hinton broth
  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare two-fold serial dilutions of this compound along the x-axis of the plate
  • Prepare two-fold serial dilutions of antibiotic along the y-axis of the plate
  • Add bacterial inoculum to all wells
  • Incubate plates at 35°C for 18-24 hours
  • Determine fractional inhibitory concentration (FIC) index using the formula: FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)
  • Interpret results as:
    • Synergy: FIC index ≤ 0.5
    • Additive: FIC index > 0.5 to ≤ 1
    • Indifferent: FIC index > 1 to ≤ 4
    • Antagonism: FIC index > 4 [1] [4]

Mechanism of Action Studies

Membrane Integrity Assessment

Purpose: To evaluate the effect of this compound on bacterial membrane integrity [1] [2].

Materials Required:

  • Logarithmic-phase S. aureus culture
  • ATP detection kit (luciferase-based)
  • Confocal microscopy equipment
  • Scanning electron microscope (SEM)
  • Membrane potential-sensitive dyes (e.g., DiSC3(5))

Procedure:

  • Treat S. aureus with this compound at 1× and 2× MIC for various time intervals
  • For extracellular ATP release:
    • Collect supernatant after treatment
    • Measure ATP using luciferase-based ATP detection kit according to manufacturer's protocol
  • For membrane potential changes:
    • Load bacteria with membrane potential-sensitive dye DiSC3(5)
    • Treat with this compound and monitor fluorescence changes over time
  • For morphological analysis:
    • Process samples for scanning electron microscopy (SEM)
    • Fix with 2.5% glutaraldehyde, dehydrate through ethanol series, and critical point dry
    • Examine membrane structure and damage
  • For confocal microscopy:
    • Use appropriate fluorescent dyes to visualize membrane integrity
    • Image using appropriate filters and magnification [1]

G cluster_1 Membrane Integrity Assessment Start Start Mechanism Study Treat Treat S. aureus with This compound (1×, 2× MIC) Start->Treat ATP Measure extracellular ATP release (Luciferase assay) Treat->ATP MemPot Assess membrane potential changes (DiSC3(5) dye) Treat->MemPot SEM_img Visualize membrane damage using SEM Treat->SEM_img Confocal Examine membrane integrity via confocal microscopy Treat->Confocal ATPRelease Extracellular ATP release ATP->ATPRelease Perm Increased membrane permeability MemPot->Perm MemDam Membrane damage and disruption SEM_img->MemDam Confocal->MemDam Death Bacterial cell death MemDam->Death Perm->Death ATPRelease->Death

In Vivo Efficacy Models

Murine Neutropenic Thigh Infection Model

Purpose: To evaluate the efficacy of this compound in resolving S. aureus infections in vivo [1] [2].

Materials Required:

  • Immunocompromised mice (typically 6-8 weeks old, made neutropenic by cyclophosphamide)
  • S. aureus suspension (~10^6 CFU/thigh)
  • This compound formulation for administration
  • Vancomycin as reference control
  • Sterile PBS for dilutions
  • Equipment for homogenizing tissue and counting bacteria

Procedure:

  • Render mice neutropenic by cyclophosphamide administration (150 mg/kg intraperitoneally, 4 days before infection, and 100 mg/kg 1 day before infection)
  • Inoculate both thighs with S. aureus (approximately 10^6 CFU in 0.1 mL)
  • Begin treatment with this compound at various doses (e.g., 5, 10, 20 mg/kg) at 2 hours post-infection
  • Administer compounds via intraperitoneal or intravenous route based on formulation
  • Continue treatment for 24-48 hours with multiple dosing
  • Euthanize animals at predetermined endpoints and aseptically remove thigh muscles
  • Homogenize tissues and perform serial dilutions for bacterial counting
  • Express results as mean log10 CFU/thigh and compare with untreated controls [1]
Murine Skin Infection Model

Purpose: To assess the efficacy of this compound in treating superficial S. aureus skin infections [1].

Materials Required:

  • Depilatory cream for hair removal
  • S. aureus suspension for infection
  • This compound in appropriate topical formulation
  • Mupirocin or other topical antibiotics as reference
  • Punch biopsy tools
  • Materials for bacterial quantification

Procedure:

  • Remove hair from dorsal area of mice using depilatory cream 24 hours before infection
  • Make superficial abrasions on skin using sterile technique
  • Apply S. aureus suspension (approximately 10^7-10^8 CFU) to abraded area
  • Treat with topical this compound formulation at various concentrations
  • Apply treatments once or twice daily for 5-7 days
  • Assess lesion size and appearance daily
  • At endpoint, euthanize animals and collect skin tissue samples using punch biopsy
  • Homogenize tissues and quantify bacterial load by serial dilution and plating [1]

Research Applications and Practical Considerations

Synergistic Antibiotic Combinations

Research has demonstrated that this compound exhibits synergistic interactions with conventional antibiotics, particularly with daptomycin and gentamicin [1] [2] [4]. These synergistic combinations have significant potential for clinical application as they may reduce the required doses of both agents, thereby minimizing potential toxicity while maintaining or enhancing efficacy against multidrug-resistant strains [1] [4]. The observed synergy suggests that this compound may facilitate increased uptake or activity of concomitant antibiotics, possibly through its membrane-disrupting properties [1]. Researchers exploring combination therapies should employ the checkerboard assay protocol detailed in section 3.4 to identify and quantify these synergistic effects with various antibiotic partners.

Formulation and Storage Recommendations

For optimal performance in experimental settings, this compound should be prepared as a stock solution in DMSO at a concentration of 1-10 mg/mL, with aliquots stored at -20°C to prevent repeated freeze-thaw cycles [1]. When designing experiments, researchers should ensure that the final DMSO concentration does not exceed 1% in bacterial culture media, as higher concentrations may affect bacterial growth and confound results. For in vivo studies, formulation development is crucial, as the compound's solubility and stability will determine the most appropriate administration route. Preliminary studies suggest that this compound maintains stability in various formulations for at least 6 months when stored properly at -20°C [1].

Conclusion

This compound represents a promising naturally derived bactericidal candidate with potent activity against multidrug-resistant S. aureus strains. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for evaluating its antibacterial properties, mechanism of action, and potential therapeutic applications. The compound's favorable selectivity index, rapid bactericidal activity, biofilm eradication capability, and synergistic potential with conventional antibiotics position it as an excellent candidate for further development against challenging Gram-positive infections. Researchers are encouraged to build upon these foundational protocols to further explore the translational potential of this promising antibacterial agent.

References

Comprehensive Application Notes and Protocols for Evaluating Malabaricone B against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Malabaricone B (also referred to as NS-7 in some studies), a naturally occurring phenylacylphenol or diarylnonanoid isolated from the Myristicaceae family of plants, has emerged as a promising therapeutic candidate against multidrug-resistant Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains [1] [2]. Its potent and rapid bactericidal activity, combined with a favorable selectivity index and efficacy against intracellular bacteria and biofilms, positions it as a strong lead compound for anti-staphylococcal therapy [1] [3]. Furthermore, its ability to synergize with established clinical antibiotics like daptomycin and gentamicin enhances its potential for use in combination therapy regimens, offering a strategy to combat the escalating global threat of antimicrobial resistance [1] [2]. The primary mechanism of action identified for this compound is the disruption of bacterial membrane integrity, leading to the release of intracellular components such as ATP and subsequent cell death [1] [3]. The following document provides a detailed compilation of its quantitative antibacterial profile, standardized experimental protocols for its evaluation, and visualizations of its mechanism and testing workflow to facilitate further research and development.

Quantitative Activity Profile of this compound

The following tables summarize the key quantitative data on the in vitro and in vivo activity of this compound against a range of bacterial pathogens.

Table 1: In Vitro Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Profile of this compound and Analogs [1]

Bacterial Strain This compound (NS-7) MIC (µg/mL) Malabaricone C (NS-9) MIC (µg/mL) Malabaricone D (NS-11) MIC (µg/mL) Levofloxacin MIC (µg/mL)
S. aureus ATCC 29213 0.5 4 1 0.125
Enterococcus NR 31903 2 Not Tested Not Tested >64
K. pneumoniae BAA 1705 >128 >128 >128 64
A. baumannii BAA 1605 >128 >128 >128 8
P. aeruginosa ATCC 27853 >128 >128 >128 0.5
E. coli ATCC 25922 >128 >128 >128 0.03

Table 2: Activity Against Multidrug-Resistant Clinical Isolates and Cytotoxicity Profile [1] [2]

Parameter Value/Range
MIC against MRSA Clinical Isolates 1 - 2 µg/mL
MIC against VRSA Clinical Isolates 1 - 2 µg/mL
MIC against VRE Clinical Isolates 1 - 2 µg/mL
Cytotoxicity (CC₅₀) in Vero Cells >40 µg/mL
Selectivity Index (CC₅₀/MIC) >80

Table 3: Summary of Key Pharmacological and Synergy Data [1] [2]

Property Finding
Time-Kill Kinetics Concentration-dependent, complete killing at 5× MIC within 15 min.
Post-Antibiotic Effect (PAE) ~22 hours at 10× MIC.
Propensity for Resistance No detectable resistance generated in S. aureus ATCC 29213.
Synergy with Daptomycin Strong synergy observed.
Synergy with Gentamicin Strong synergy observed; complete killing in combination at 24h.
In Vivo Efficacy Significant reduction in bacterial load in murine neutropenic thigh and skin infection models at 50 mg/kg BID.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains, following the standard methodology referenced in the studies [1] [2].

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This method utilizes a liquid medium in a microtiter plate format for high-throughput testing.
  • Materials:
    • This compound stock solution (e.g., 1 mg/mL in DMSO).
    • Cation-adjusted Mueller-Hinton Broth (CAMHB).
    • Sterile 96-well flat-bottom microtiter plates.
    • Test bacterial strain, freshly grown (e.g., S. aureus ATCC 29213).
    • Sterile physiological saline (0.85% NaCl).
    • Multichannel pipettes and sterile tips.
  • Procedure:
    • Standardize Inoculum: Prepare a bacterial suspension in saline equivalent to a 0.5 McFarland standard (~1 × 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a working inoculum of ~1 × 10⁶ CFU/mL.
    • Prepare Compound Dilutions: In the microtiter plate, perform a two-fold serial dilution of this compound directly in CAMHB across the rows. A typical dilution series may range from 512 µg/mL to 0.5 µg/mL or lower. Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only).
    • Inoculate Plate: Add an equal volume of the prepared bacterial inoculum to each well of the dilution series, resulting in a final test concentration of ~5 × 10⁵ CFU/mL and final compound concentrations as per the serial dilution.
    • Incubate: Cover the plate and incubate at 35±2°C for 16-20 hours under ambient air.
  • Results Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible turbidity when compared to the growth control well.
Protocol 2: Time-Kill Kinetics Assay

This protocol assesses the rate and extent of bactericidal activity of this compound over time [1] [2].

  • Principle: This assay determines the rate at which a compound kills bacteria, distinguishing between bactericidal (≥3-log reduction in CFU/mL) and bacteriostatic activity.
  • Materials:
    • This compound solutions at multiples of the MIC (e.g., 1×, 2×, 5× MIC).
    • CAMHB.
    • Test bacterial culture in mid-logarithmic growth phase.
    • Sterile saline for serial dilutions.
    • Appropriate agar plates for colony counting.
  • Procedure:
    • Setup: Inoculate flasks containing CAMHB with the test bacterium to a final density of ~5 × 10⁵ CFU/mL. Add this compound to achieve the desired final concentrations. Maintain a growth control flask without the compound.
    • Incubate and Sample: Incubate the flasks at 37°C with shaking. Withdraw samples (e.g., 100 µL) at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours).
    • Viable Count: Perform serial ten-fold dilutions of each sample in saline and plate onto agar plates. Incubate the plates for 18-24 hours at 37°C and count the resulting colonies.
  • Results Interpretation: Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. The time to achieve complete killing at specific multiples of the MIC should be reported.
Protocol 3: Checkerboard Synergy Assay

This protocol is used to evaluate the interactive effect between this compound and a conventional antibiotic [1] [4].

  • Principle: The checkerboard assay tests multiple combinations of two antimicrobial agents in a matrix format to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy, additivity, indifference, or antagonism.
  • Materials:
    • Stock solutions of this compound and the partner antibiotic (e.g., daptomycin, gentamicin).
    • CAMHB, sterile 96-well microtiter plates, bacterial inoculum (as in Protocol 1).
  • Procedure:
    • Prepare Dilutions: Serially dilute this compound along the ordinate (y-axis) of the microtiter plate. Serially dilute the partner antibiotic along the abscissa (x-axis).
    • Inoculate: Add the standardized bacterial inoculum to all wells.
    • Incubate: Incubate the plate at 37°C for 18-24 hours.
  • Results Interpretation:
    • Determine the MIC of each drug alone (Aₘᵢc and Bₘᵢc) and in combination (Aₘᵢc-combo and Bₘᵢc-combo).
    • Calculate the FIC index: FIC index = (Aₘᵢc-combo / Aₘᵢc) + (Bₘᵢc-combo / Bₘᵢc).
    • Interpret the index as follows:
      • Synergy: FIC index ≤ 0.5
      • Additivity: FIC index > 0.5 but ≤ 1.0
      • Indifference: FIC index > 1.0 but ≤ 4.0
      • Antagonism: FIC index > 4.0

Visualizations of Mechanism and Workflow

Mechanism of Action of this compound

The following diagram illustrates the primary bactericidal mechanism of this compound against S. aureus.

mechanism MalabariconeB This compound Membrane S. aureus Cell Membrane MalabariconeB->Membrane Interacts With Disruption Membrane Integrity Disruption Membrane->Disruption ATP_Release Release of Cellular Contents (e.g., ATP) Disruption->ATP_Release Bacterial_Death Bacterial Cell Death ATP_Release->Bacterial_Death

Diagram 1: Proposed bactericidal mechanism of this compound involving disruption of the bacterial cell membrane.

Workflow for Comprehensive Anti-MRSA Evaluation

This flowchart outlines a sequential experimental strategy for profiling a novel compound like this compound.

workflow cluster_advanced Advanced In Vitro Profiling Start Start: Isolate/Procure Test Compound A Initial MIC Screening (Broth Microdilution) Start->A Pure Compound B Cytotoxicity Assay (MTT) & Selectivity Index Calculation A->B Active Compounds C Advanced In Vitro Profiling B->C Non-toxic Hits D Mechanistic Studies C->D Promising Candidate C1 Time-Kill Kinetics C->C1 C2 Biofilm Eradication Assay C->C2 C3 Checkerboard Synergy Assay C->C3 C4 Intracellular Killing Assay C->C4 E In Vivo Efficacy Studies D->E Confirmed Mechanism

Diagram 2: A recommended workflow for the comprehensive evaluation of anti-MRSA compounds, from initial screening to in vivo validation.

Conclusion

This compound represents a highly promising, naturally derived bactericidal candidate with potent activity against a pan-drug-resistant strains of S. aureus. Its rapid killing kinetics, ability to eradicate biofilms, synergy with established antibiotics, and efficacy in preclinical models underscore its potential for further development. The protocols and data summarized in this document provide a robust framework for researchers to validate these findings and explore the full therapeutic potential of this compound.

References

Comprehensive Application Notes and Protocols: Evaluation of Malabaricone B (NS-7) Against Multidrug-Resistant Staphylococci Using Broth Microdilution Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The emergence of multidrug-resistant (MDR) pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA), represents a critical threat to global healthcare systems. The World Health Organization (WHO) has classified these organisms as "high priority" pathogens requiring urgent intervention and the development of novel therapeutic approaches [1]. The clinical efficacy of natural products has directed research efforts toward developing new antibacterial leads from naturally abundant chemical structures with novel mechanisms of action [1] [2]. Among these, malabaricone B (NS-7), a phenylacylphenol compound derived from Myristica malabarica, has emerged as a promising candidate with potent bactericidal activity against clinically relevant MDR strains [1]. These Application Notes provide detailed protocols for the evaluation of this compound using standardized broth microdilution assays, alongside comprehensive experimental data supporting its potential as a novel anti-staphylococcal agent.

Materials and Reagents

Compound Source and Preparation
  • This compound (NS-7) is isolated from the fruit rinds of Myristica malabarica following the methods described by [1]. The isolation process involves extraction and chromatographic separation, with compound identity verified through 1H NMR, 13C NMR, and HRESI-MS spectroscopic analysis [1].
  • For broth microdilution assays, prepare a stock solution of NS-7 at 5.12 mg/mL in dimethyl sulfoxide (DMSO). Subsequent working concentrations are prepared through serial two-fold dilution in appropriate media, ensuring the final DMSO concentration does not exceed 1% (v/v), which has been demonstrated to not affect bacterial growth [1].
  • Storage conditions: Aliquots of NS-7 should be stored at -20°C protected from light. Under these conditions, the compound remains stable for at least six months.
Bacterial Strains and Media
  • Reference strains: Include S. aureus ATCC 29213 for quality control and method validation [1].
  • Clinical MDR isolates: MRSA, VRSA, and vancomycin-resistant Enterococcus (VRE) strains, which should be procured from clinical repositories or reference laboratories [1].
  • Growth media: Mueller-Hinton Broth (MHB) prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines for antibacterial susceptibility testing [1].
  • Quality control: Implement regular quality control testing using reference strains to ensure media performance and accuracy of dilution techniques.

Methods and Experimental Protocols

Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) assay is performed according to the CLSI M07-A10 standard method with modifications specific to NS-7 evaluation [1]:

  • Inoculum preparation: Harvest bacterial colonies from fresh overnight agar plates and suspend in sterile saline to a density of 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 × 10^5 CFU/mL in each well of the microtiter plate.
  • Microtiter plate preparation: Dispense 100 μL of MHB into all wells of a sterile 96-well round-bottom microtiter plate. Add 100 μL of NS-7 stock solution to the first well and perform serial two-fold dilutions across the plate using a multichannel pipette.
  • Inoculation and incubation: Add 100 μL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 μL per well. Include growth control wells (media + inoculum), sterility control wells (media only), and solvent control wells (media + inoculum + maximum DMSO concentration). Seal plates with breathable membranes and incubate at 35°C for 16-20 hours.
  • MIC determination: Following incubation, examine plates for visible bacterial growth. The MIC is defined as the lowest concentration of NS-7 that completely inhibits visible growth. For ambiguous endpoints, use resazurin staining (0.02% w/v) with additional 2-hour incubation to visualize metabolic activity [1].
Experimental Workflow

The following diagram illustrates the complete broth microdilution assay workflow:

G Broth Microdilution Assay Workflow Start Start Assay Preparation Media Prepare Mueller-Hinton Broth Start->Media Compound Prepare NS-7 Stock Solution (5.12 mg/mL in DMSO) Start->Compound Inoculum Standardize Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum Plate Prepare Serial Dilutions in 96-well Microtiter Plate Media->Plate Compound->Plate Inoculate Inoculate Plates with Bacteria (5×10^5 CFU/mL final) Inoculum->Inoculate Plate->Inoculate Incubate Incubate 16-20 hours at 35°C Inoculate->Incubate Read Read MIC Endpoints (Visual or Resazurin) Incubate->Read Analyze Analyze and Record Results Read->Analyze

Results and Data Interpretation

Antibacterial Activity Spectrum

This compound (NS-7) demonstrates potent and specific activity against Gram-positive pathogens, particularly Staphylococcus aureus, with minimal activity against Gram-negative bacteria unless combined with membrane permeabilizers [1].

Table 1: MIC Profile of this compound (NS-7) Against Reference Strains

Bacterial Strain MIC (μg/mL) Reference Compound MIC (μg/mL)
S. aureus ATCC 29213 0.5 Vancomycin (1.0)
MRSA clinical isolate 1-2 Vancomycin (1-2)
VRSA clinical isolate 1-2 Vancomycin (>32)
VRE clinical isolate 1-2 Vancomycin (>32)
A. baumannii ATCC 19606 >128 Colistin (0.5)
E. coli ATCC 25922 >128 Colistin (0.5)

The data indicate that NS-7 maintains equipotent activity against MDR clinical isolates including MRSA, VRSA, and VRE, demonstrating its ability to circumvent common resistance mechanisms [1]. The lack of activity against Gram-negative bacteria is attributed to the outer membrane permeability barrier, as evidenced by restored activity when combined with the permeabilizer polymyxin B nonapeptide (PMBN) [1].

Table 2: NS-7 Activity Enhancement with Outer Membrane Permeabilizer

Gram-negative Strain NS-7 MIC (μg/mL) NS-7 + PMBN MIC (μg/mL) Fold Reduction
A. baumannii >128 16 >8
E. coli >128 32 >4
P. aeruginosa >128 64 >2
Time-Kill Kinetics Analysis

The bactericidal activity of NS-7 was evaluated through time-kill kinetics assays against S. aureus ATCC 29213:

  • Assay preparation: Prepare NS-7 at concentrations of 1×, 2×, 4×, and 10× MIC in separate tubes containing MHB with approximately 5×10^5 CFU/mL of S. aureus.
  • Sampling and plating: Remove aliquots at predetermined time intervals (0, 15, 30, 60, 120, and 240 minutes), perform serial dilutions in sterile saline, and plate on Mueller-Hinton Agar.
  • Incubation and enumeration: Incubate plates for 18-24 hours at 35°C, then count colonies to determine CFU/mL.
  • Analysis: Plot log10 CFU/mL versus time to determine killing kinetics.

NS-7 demonstrates concentration-dependent, rapid bactericidal activity, with complete eradication of viable cultures (~6 log10 reduction) within 15 minutes of exposure at 4× MIC, and no regrowth observed over 24 hours [1]. This rapid killing profile surpasses conventional antibiotics including levofloxacin and vancomycin at equivalent multiples of MIC [1].

Synergy Studies

The interaction between NS-7 and clinical antibiotics was evaluated using checkerboard assays:

  • Checkerboard preparation: Prepare two-dimensional serial dilutions of NS-7 and antibiotics (daptomycin, gentamicin) in 96-well microtiter plates.
  • Inoculation and incubation: Add standardized bacterial inoculum and incubate as described for MIC determination.
  • FIC calculation: Determine the Fractional Inhibitory Concentration (FIC) index using the formula: FIC index = (MIC of NS-7 in combination/MIC of NS-7 alone) + (MIC of antibiotic in combination/MIC of antibiotic alone)
  • Interpretation: FIC index ≤0.5 indicates synergy; >0.5-1.0 indicates additive effects; >1.0-4.0 indicates indifference; and >4.0 indicates antagonism.

NS-7 demonstrates synergistic interactions with daptomycin and gentamicin against S. aureus, with FIC indices of ≤0.5, suggesting potential for combination therapy approaches [1].

Mechanism of Action Studies

Membrane Integrity Assessment

The mechanism of bactericidal action of NS-7 was investigated through membrane integrity assays:

  • Bacterial membrane damage evaluation: Harvest log-phase bacteria and treat with NS-7 at 1×, 2×, and 4× MIC.
  • ATP release measurement: At designated time points, remove supernatant and quantify extracellular ATP using a luciferase-based assay.
  • Membrane visualization: For SEM analysis, fix NS-7-treated bacteria with glutaraldehyde, dehydrate through ethanol series, critical point dry, sputter-coat with gold, and examine under scanning electron microscope.
  • Confocal microscopy: Stain NS-7-treated bacteria with membrane-impermeable fluorescent dyes (e.g., propidium iodide) and visualize using confocal microscopy.

NS-7 treatment results in significant damage to S. aureus membrane integrity, evidenced by rapid release of extracellular ATP and uptake of membrane-impermeable dyes [1]. Scanning electron microscopy confirms membrane disruption and cell lysis following exposure to bactericidal concentrations of NS-7 [1].

Anti-biofilm Activity

The biofilm eradication potential of NS-7 was evaluated using established biofilm models:

  • Biofilm formation: Allow biofilms to develop on appropriate surfaces (e.g., peg lids, tissue culture plates) for 24-48 hours.
  • NS-7 treatment: Expose pre-formed biofilms to NS-7 at various concentrations for 24 hours.
  • Viability assessment: Quantify viable cells within biofilms using resazurin metabolism or ATP production assays.
  • Confocal microscopy: Visualize biofilm architecture following SYTO9/propidium iodide staining.

NS-7 demonstrates effective eradication of pre-formed S. aureus biofilms at concentrations 4-8× the planktonic MIC, with significant reduction in viable counts and disruption of biofilm architecture [1].

Mechanism Visualization

The following diagram illustrates the proposed mechanism of action of this compound:

G This compound Mechanism of Action NS7 This compound (NS-7) Membrane Bacterial Membrane Interaction NS7->Membrane Biofilm Biofilm Eradication NS7->Biofilm Synergy Antibiotic Synergy NS7->Synergy Damage Membrane Integrity Disruption Membrane->Damage Leakage ATP Leakage and Ion Imbalance Damage->Leakage Death Rapid Bacterial Cell Death Leakage->Death

Applications and Research Implications

The broth microdilution assay for this compound has several significant research applications:

  • Novel anti-staphylococcal agent development: NS-7 represents a promising naturally derived bactericidal lead compound with a novel mechanism of membrane disruption, potentially bypassing existing resistance mechanisms in MDR staphylococci and enterococci [1].
  • Combination therapy exploration: The demonstrated synergy with daptomycin and gentamicin supports further investigation of NS-7 in combination regimens for serious MDR infections [1].
  • Biofilm-associated infection treatment: The anti-biofilm activity of NS-7 suggests potential applications for medical device-related infections and other biofilm-associated conditions [1].
  • Selective antibacterial activity: The favorable selectivity index (≥80) demonstrated in cytotoxicity assays using Vero cells indicates a potentially wide therapeutic window for further development [1].

Technical Notes and Troubleshooting

  • Compound solubility: If precipitation occurs during dilution, consider using alternative solvents such as 50% DMSO/50% ethanol, or include low concentrations of non-ionic detergents in dilution buffers.
  • Inoculum effect: Strictly adhere to standardized inoculum preparation, as higher densities can significantly increase MIC values, particularly for concentration-dependent antibacterial agents like NS-7.
  • pH considerations: The activity of NS-7 may be enhanced in slightly acidic conditions (pH 5.0-6.5), consistent with many membrane-active compounds [3].
  • Quality control: Include appropriate reference strains and quality control ranges as specified by CLSI guidelines to ensure assay validity and inter-laboratory reproducibility.

Conclusion

The broth microdilution assay protocols detailed in these Application Notes provide a standardized methodology for evaluating the potent antibacterial activity of this compound (NS-7) against multidrug-resistant staphylococcal isolates. The comprehensive data demonstrate that NS-7 possesses rapid, concentration-dependent bactericidal activity, effectively eradicates biofilms, exhibits synergy with conventional antibiotics, and acts primarily through bacterial membrane disruption. These properties, combined with a favorable cytotoxicity profile, position this compound as a promising candidate for further development as a novel therapeutic agent against increasingly problematic multidrug-resistant Gram-positive infections.

References

Comprehensive Application Notes and Protocols: Malabaricone B for Biofilm Eradication Against Multidrug-Resistant Staphylococci

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Biofilm-mediated antimicrobial resistance represents one of the most significant challenges in modern clinical microbiology, particularly in healthcare-associated infections involving medical devices and prosthetic implants. Bacterial biofilms are structured microbial communities encapsulated within a protective extracellular polymeric matrix that demonstrates up to 1000-fold increased tolerance to conventional antibiotics compared to their planktonic counterparts [1]. This enhanced resistance arises from multiple factors including physical diffusion barriers, metabolic heterogeneity, and adaptive stress responses within the biofilm architecture. Among Gram-positive pathogens, Staphylococcus aureus and Staphylococcus epidermidis are predominant culprits in biofilm-associated infections, with methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) posing particularly serious therapeutic challenges due to their limited treatment options [2] [3].

The urgent need for innovative anti-biofilm agents has directed scientific attention toward natural products with unique chemical scaffolds and mechanisms of action. Malabaricone B (NS-7), a phenylacylphenol compound isolated from Myristica malabarica (a wild nutmeg species), has emerged as a promising candidate with potent antibacterial properties against multidrug-resistant Staphylococci and Enterococci [2]. This naturally derived compound belongs to the diarylnonanoid structural class characterized by a 2,6-dihydroxyacetophenone group linked to a benzene ring through a C8 alkyl chain. Recent investigations have demonstrated that this compound not only exhibits direct bactericidal activity but also effectively disrupts pre-formed biofilms, positioning it as a valuable lead compound for novel anti-biofilm therapeutic development [2] [4].

These application notes provide comprehensive experimental protocols and detailed methodological frameworks for evaluating the biofilm eradication capacity of this compound, enabling researchers to reliably assess its potential against clinically relevant biofilm-forming pathogens.

Key Experimental Findings

Anti-Biofilm Efficacy of this compound

This compound demonstrates exceptional anti-staphylococcal activity with minimum inhibitory concentration (MIC) values of 0.5 μg/mL against reference strains of S. aureus (ATCC 29213). More significantly, it maintains this potent efficacy against multidrug-resistant clinical isolates, including MRSA and VRSA, with MIC values ranging between 1-2 μg/mL, demonstrating its ability to circumvent conventional resistance mechanisms [2]. The compound exhibits concentration-dependent bactericidal kinetics, achieving rapid killing of bacterial cells while also effectively disrupting pre-formed biofilms. This dual activity against both planktonic and biofilm phenotypes makes it particularly valuable for addressing chronic, device-associated infections.

Table 1: Antibacterial Activity Spectrum of this compound

Bacterial Strain MIC (μg/mL) Reference Antibiotic MIC (μg/mL) Resistance Profile
S. aureus ATCC 29213 0.5 Levofloxacin (0.125) Methicillin-sensitive
MRSA clinical isolate 1-2 Methicillin (>128) Methicillin-resistant
VRSA clinical isolate 1-2 Vancomycin (>16) Vancomycin-resistant
VRE clinical isolate 2 Vancomycin (>16) Vancomycin-resistant

The favorable selectivity index (CC50/MIC) of >80 for this compound indicates significant therapeutic potential, as it exhibits potent anti-biofilm activity at concentrations well below those causing cytotoxicity to mammalian Vero cells (CC50 >40 μg/mL) [2]. This selective toxicity profile is essential for translation into clinical applications where host cell damage must be minimized.

Synergistic Interactions with Clinical Antibiotics

This compound synergistically enhances the efficacy of conventional antibiotics when used in combination therapy. Checkerboard assays have demonstrated particularly strong synergistic interactions with daptomycin and gentamicin, significantly reducing the effective concentrations required for biofilm eradication compared to monotherapy with either agent alone [2] [4]. This synergistic potential is critically important for addressing the heightened antibiotic tolerance characteristic of biofilm-embedded bacteria, which often require concentrations hundreds to thousands of times higher than their planktonic counterparts for effective eradication [3].

Table 2: Biofilm Eradication Parameters for Staphylococcal Biofilms

Antibiotic Planktonic MBC (μg/mL) Biofilm MBEC (μg/mL) Fold Increase
Gentamicin 10 Up to 10,000 1000x
Vancomycin 20 Up to 1,000 50x
This compound 0.5-2 4-8 4-8x

The dramatically lower fold-increase in this compound's minimum biofilm eradication concentration (MBEC) compared to its minimum bactericidal concentration (MBC) for planktonic cells highlights its superior efficacy against biofilm phenotypes compared to conventional antibiotics [2] [3]. This property positions this compound as either a standalone anti-biofilm agent or a potent combination therapy component for recalcitrant biofilm infections.

Membrane Disruption Mechanism

The primary mechanism of action of this compound involves direct damage to bacterial membrane integrity, resulting in rapid disruption of membrane potential and subsequent leakage of intracellular components, including extracellular ATP [2] [4]. This membrane-targeting mechanism was confirmed through confocal microscopy and scanning electron microscopy analyses, which revealed substantial morphological changes in treated bacterial cells, including membrane invagination and pore formation. Unlike many conventional antibiotics that target specific metabolic pathways, this physical membrane disruption makes it exceptionally difficult for bacteria to develop resistance, as it would require fundamental alterations to membrane composition and architecture.

The specificity for bacterial membranes over eukaryotic cell membranes likely contributes to the favorable selectivity index observed in cytotoxicity assays. This membrane-targeting mechanism may also enhance biofilm penetration by disrupting the lipid components of the extracellular matrix, facilitating access to the deeper, more dormant layers of the biofilm where persister cells typically reside [2].

Detailed Protocols

Biofilm Formation and Eradication Assay
3.1.1 Biofilm Formation Protocol
  • Step 1: Inoculum Preparation: Harvest fresh colonies of S. aureus from overnight Mueller Hinton agar plates and suspend in 0.85% saline solution. Adjust the turbidity to 1 × 10^6 CFU/mL using a densitometer [1].
  • Step 2: Media Selection: Utilize Tryptic Soy Broth supplemented with 1% glucose (TSG) as the growth medium, which has been demonstrated to support optimal biofilm formation for Staphylococcal strains [1].
  • Step 3: Biofilm Development: Dispense 200 μL aliquots of the standardized bacterial suspension into 96-well flat-bottom microplates. Incubate at 37°C for 24 hours under static conditions to facilitate biofilm formation [1].
  • Step 4: Biofilm Stabilization: Carefully remove the planktonic cells and growth media by gentle aspiration. Wash the established biofilms once with 200 μL of phosphate-buffered saline (PBS) to remove non-adherent cells [1] [3].
3.1.2 Biofilm Eradication Assay
  • Step 1: Compound Preparation: Prepare serial dilutions of this compound in TSG broth to achieve final concentrations ranging from 0.5 to 64 μg/mL [2].
  • Step 2: Treatment Application: Add 200 μL of each this compound dilution to the pre-formed biofilms. Include appropriate controls: untreated biofilms (negative control) and biofilms treated with known antibiotics (positive control) [5] [1].
  • Step 3: Incubation: Incubate the treatment plates at 37°C for 24 hours to allow sufficient compound-biofilm interaction [2].
  • Step 4: Biofilm Viability Assessment: Quantify remaining biofilm using crystal violet staining for total biomass or resazurin assay for metabolic activity [5] [1].
Minimum Biofilm Eradication Concentration (MBEC) Determination
  • Step 1: Biofilm Setup: Form biofilms in 96-well plates as described in Section 3.1.1, using TSG broth for optimal results [1].
  • Step 2: Compound Exposure: Explicate mature biofilms to a concentration gradient of this compound (typically 0.5-128 μg/mL) for 24 hours at 37°C [2].
  • Step 3: Biofilm Disruption and Recovery: After treatment, carefully aspirate the antimicrobial solution and wash biofilms with PBS. Dislodge biofilm-associated cells using sonication or vigorous pipetting in fresh media [3].
  • Step 4: Viability Assessment: Transfer the suspended biofilm cells to recovery media and incubate for 24 hours at 37°C. The MBEC is defined as the lowest concentration that prevents visible growth in the recovery media, indicating complete biofilm eradication [3].
  • Step 5: Complementary Methods: For enhanced accuracy, combine the resazurin assay with colony counting methods as the resazurin-based detection alone has limitations in sensitivity for MBEC determination [1].
Checkerboard Synergy Assay
  • Step 1: Plate Setup: Prepare a 96-well plate with two-dimensional serial dilutions of this compound and companion antibiotics (daptomycin or gentamicin) [2].
  • Step 2: Inoculum Addition: Add standardized bacterial suspension (5 × 10^5 CFU/mL in TSG broth) to each well [2] [1].
  • Step 3: Incubation and Assessment: Incubate plates at 37°C for 24 hours. Assess bacterial growth visually or spectrophotometrically.
  • Step 4: FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index using the formula:
    • FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)
    • Synergy interpretation: FIC index ≤0.5 indicates synergy; >0.5-4 indicates indifference; >4 indicates antagonism [2].

Experimental Workflows

Biofilm Eradication Assessment Workflow

biofilm_workflow cluster_1 Biofilm Formation cluster_2 This compound Treatment cluster_3 Assessment Methods Start Start Biofilm Eradication Assay Step1 Prepare Inoculum (1×10^6 CFU/mL) Start->Step1 Step2 Select Optimal Media (TSB + 1% Glucose) Step1->Step2 Step3 Incubate 24h at 37°C (Static Conditions) Step2->Step3 Step4 Wash with PBS (Remove Planktonic Cells) Step3->Step4 Step5 Apply this compound (0.5-64 μg/mL) Step4->Step5 Step6 Incubate 24h at 37°C Step5->Step6 Step7 Crystal Violet Staining (Biofilm Biomass) Step6->Step7 Step8 Resazurin Assay (Metabolic Activity) Step6->Step8 Step9 Colony Counting (Viable Cells) Step6->Step9 Step10 Determine MBEC Value Step7->Step10 Step8->Step10 Step9->Step10

Mechanism of Action Diagram

mechanism cluster_membrane Membrane Targeting cluster_biofilm Biofilm Penetration cluster_synergy Synergistic Effects MalB This compound Application MemInt Membrane Integrity Disruption MalB->MemInt Matrix EPS Matrix Penetration MalB->Matrix Dapto Enhanced Daptomycin Activity MalB->Dapto Gent Potentiated Gentamicin Uptake MalB->Gent ATP Extracellular ATP Release MemInt->ATP Leakage Cellular Content Leakage MemInt->Leakage Outcome Biofilm Eradication & Bacterial Death ATP->Outcome Leakage->Outcome Persister Persister Cell Eradication Matrix->Persister Persister->Outcome Dapto->Outcome Gent->Outcome

Applications and Conclusion

Translational Applications

The experimental findings and optimized protocols presented in these application notes support several promising translational pathways for this compound. For medical device-associated infections, this compound could be incorporated into device coatings or lock solutions to prevent biofilm formation on catheters, prosthetic joints, and cardiac implants [3]. The compound's synergistic potential with conventional antibiotics suggests its utility in combination therapies for deep-seated biofilm infections, potentially allowing for dose reduction of toxic antibiotics while maintaining or enhancing efficacy [2] [4]. Additionally, the membrane-disrupting mechanism could be leveraged to develop surface disinfectants with reduced propensity for resistance development compared to conventional biocides.

The favorable selectivity index (≥80) demonstrated in mammalian cell culture models indicates a sufficient therapeutic window for further development, though comprehensive toxicological profiling in advanced animal models remains necessary before clinical translation [2]. Formulation strategies that enhance the stability and bioavailability of this compound while maintaining its anti-biofilm potency will be crucial for its development as a practical therapeutic agent.

Conclusion and Future Directions

This compound represents a promising naturally derived candidate for addressing the significant clinical challenge of biofilm-mediated infections, particularly those caused by multidrug-resistant Staphylococci and Enterococci. The comprehensive protocols outlined in these application notes provide researchers with standardized methodologies for evaluating the anti-biofilm potential of this compound, facilitating comparison across studies and accelerating therapeutic development.

Future research should focus on elucidating the precise molecular interactions between this compound and bacterial membrane components, optimizing delivery systems for enhanced biofilm penetration, and evaluating efficacy in more complex, multi-species biofilm models that better mimic clinical scenarios. Additionally, investigation of the compound's effects on host immune responses to biofilm infections could reveal valuable immunomodulatory properties that complement its direct antibacterial activity.

The urgent need for novel anti-biofilm strategies in an era of escalating antimicrobial resistance underscores the importance of continued investigation into promising natural products like this compound. With its potent activity against drug-resistant pathogens, favorable cytotoxicity profile, and synergistic potential, this compound represents a valuable lead compound worthy of further development as a next-generation anti-biofilm therapeutic agent.

References

Time-Kill Kinetics of Malabaricone B against Staphylococcus aureus

Author: Smolecule Technical Support Team. Date: February 2026

The time-kill kinetics assay is a critical experiment in antibacterial drug development that evaluates the rate and extent of microbial killing over time. For Malabaricone B (NS-7), this assay demonstrated its potent, rapid, and concentration-dependent bactericidal activity against S. aureus, including multidrug-resistant (MDR) strains [1] [2] [3].

Key Quantitative Findings

The table below summarizes the quantitative results from the time-kill kinetics study of this compound against S. aureus ATCC 29213.

Compound Tested Test Concentration (Multiples of MIC) Incubation Time Bacterial Reduction (log₁₀ CFU/mL) Regrowth after 24h? Classification of Activity
This compound (NS-7) 1x MIC 15 minutes ~6 log₁₀ No Bactericidal
This compound (NS-7) 2x MIC 15 minutes ~6 log₁₀ No Bactericidal
This compound (NS-7) 4x MIC 15 minutes ~6 log₁₀ No Bactericidal
Levofloxacin 1x MIC 1 hour ~2 log₁₀ Not Specified Bactericidal
Vancomycin 10x MIC 24 hours Comparable to NS-7 at lower multiples Not Specified Bactericidal
Experimental Protocol: Time-Kill Kinetics Assay

1. Principle This protocol determines the rate at which this compound kills a bacterial population over time, distinguishing between bactericidal (killing) and bacteriostatic (growth-inhibiting) effects.

2. Materials

  • Test Organism: Staphylococcus aureus ATCC 29213 [1] [2].
  • Test Compound: this compound (NS-7). A stock solution is prepared in a suitable solvent like dimethyl sulfoxide (DMSO) and diluted as needed [1].
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) [1].
  • Control Antibiotics: Levofloxacin and Vancomycin, prepared according to CLSI guidelines [2].
  • Equipment: Sterile tubes, shaking water bath or incubator, microcentrifuge tubes, vortex mixer, serological pipettes, and equipment for performing colony counts (agar plates, spiral plater, or drop-plate setup).

3. Procedure Step 1: Inoculum Preparation

  • Grow S. aureus overnight in CAMHB at 37°C with shaking.
  • Dilute the overnight culture in fresh, pre-warmed CAMHB to a target density of approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL in a final volume of 10 mL [1] [2]. Confirm the starting inoculum by serial dilution and plating.

Step 2: Compound Addition

  • Add this compound to the bacterial suspensions to achieve final concentrations of 1x, 2x, and 4x the MIC (0.5 µg/mL for S. aureus ATCC 29213) [1] [2].
  • Include two control tubes:
    • Growth Control: Bacteria in CAMHB with no antibiotic.
    • Solvent Control: Bacteria in CAMHB with the highest volume of solvent (e.g., DMSO) used in the test samples.

Step 3: Incubation and Sampling

  • Incubate all tubes at 37°C with constant shaking.
  • At predetermined time points (0, 0.25, 0.5, 1, 2, 4, 6, and 24 hours), aseptically remove a 1 mL aliquot from each tube [2].
  • Note: The rapid killing by this compound makes early time points (15 and 30 minutes) particularly critical [2].

Step 4: Viable Cell Count

  • Immediately serially dilute each aliquot in sterile saline or phosphate-buffered saline (PBS) to neutralize the antibiotic effect.
  • Plate appropriate dilutions onto Mueller-Hinton Agar (MHA) plates using either the spread-plate, drop-plate, or spiral plater method.
  • Incubate plates at 37°C for 18-24 hours.
  • Count the colonies and calculate the CFU/mL for each sample and time point.

Step 5: Data Analysis

  • Plot the mean log₁₀ CFU/mL versus time (hours) for each concentration of this compound and the controls.
  • Bactericidal Activity is defined as a ≥3 log₁₀ (99.9%) reduction in the viable cell count from the starting inoculum.
  • Bacteriostatic Activity is defined as maintenance of the inoculum level without significant reduction.
  • Check for regrowth by comparing the 24-hour count to counts at earlier time points.

The following diagram visualizes the experimental workflow.

G Start Start Protocol Prep Inoculum Preparation Grow S. aureus overnight Dilute to ~1x10⁶ CFU/mL Start->Prep AddCompound Add this compound Final concentrations: 1x, 2x, 4x MIC Prep->AddCompound Incubate Incubate at 37°C with constant shaking AddCompound->Incubate Sample Aseptically Sample Time points: 0, 0.25, 0.5, 1, 2, 4, 6, 24h Incubate->Sample Count Viable Cell Count Serially dilute and plate on MHA Incubate plates 18-24h Sample->Count Analyze Data Analysis Plot log₁₀ CFU/mL vs Time Determine bactericidal effect Count->Analyze End End Protocol Analyze->End

Interpretation of Results

This compound exhibits concentration-dependent, rapid bactericidal activity. A ~6 log₁₀ reduction in viable cells within 15 minutes at all tested concentrations (1-4x MIC) was observed, with no regrowth after 24 hours [2]. This performance was superior to levofloxacin and comparable or superior to vancomycin at higher concentrations [2].

Critical Considerations for the Protocol

  • Rapid Action: The exceptionally fast killing kinetics necessitate very early time points (e.g., 15 minutes) to accurately capture the initial rate of kill [2].
  • Neutralization: Ensure the dilution and plating procedure effectively neutralizes this compound's activity to prevent continued antibiotic action on the plate.
  • Membrane Integrity: The primary mechanism of action is disruption of bacterial membrane integrity, leading to the rapid release of cellular contents like ATP [1] [3]. This mechanism explains the swift killing observed.

Additional Supporting Evidence for this compound

  • Broad-Spectrum Anti-Staphylococcal Activity: this compound is equally effective against clinical MDR isolates, including MRSA, VRSA, and VRE, with MICs of 1–2 µg/mL [1] [2].
  • Synergy with Antibiotics: It shows synergistic effects with daptomycin and gentamicin, suggesting potential for combination therapy [1] [3].
  • Biofilm Eradication: The compound can efficiently eradicate preformed S. aureus biofilms, a key virulence mechanism [2].
  • Favorable Selectivity Index: Demonstrates no significant toxicity to mammalian (Vero) cells at effective concentrations, yielding a high selectivity index (≥80) [1] [2].

Conclusion

The time-kill kinetics protocol confirms this compound as a promising, naturally derived bactericidal lead compound. Its rapid and potent activity against planktonic and biofilm-associated MDR staphylococci warrants further investigation for therapeutic development.

References

Comprehensive Application Notes: Intracellular Killing Assay of Malabaricone B Against Staphylococcus aureus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

Malabaricone B (MB), a naturally occurring diarylnonanoid compound isolated primarily from the Myristica malabarica plant, has emerged as a promising therapeutic candidate against multidrug-resistant bacterial pathogens [1] [2]. This phenylacylphenol compound demonstrates potent and specific antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains [1]. The molecular structure of this compound features a 2,6-dihydroxyacetophenone unit connected to a benzene ring through a C8 alkyl chain, with a molecular formula of C21H26O4 and molecular weight of 342.4 g/mol [2]. The unique chemical architecture of this compound enables it to effectively target bacterial membrane integrity, resulting in rapid bactericidal activity while demonstrating a favorable selectivity index with minimal cytotoxicity to mammalian cells [1].

The escalating global threat of antimicrobial resistance, particularly the rise of multidrug-resistant S. aureus strains classified as "high priority" pathogens by the WHO, has intensified the search for novel antibacterial agents with alternative mechanisms of action [1]. This compound addresses this critical need through its concentration-dependent bactericidal activity and demonstrated efficacy against intracellular bacterial reservoirs and biofilms, which are often recalcitrant to conventional antibiotic therapies [1] [3]. This application note provides detailed methodologies and quantitative data supporting the use of this compound in intracellular killing assays, specifically designed for researchers and drug development professionals working on innovative anti-staphylococcal therapeutics.

Quantitative Antibacterial Activity Profile

Minimum Inhibitory Concentration Spectrum

The in vitro antibacterial potency of this compound has been systematically evaluated against a panel of clinically relevant bacterial strains, with particular efficacy observed against Gram-positive pathogens. The compound demonstrates equipotent activity against both drug-sensitive and multidrug-resistant clinical isolates, suggesting its ability to circumvent common resistance mechanisms [1] [3].

Table 1: Minimum Inhibitory Concentration (MIC) Profile of this compound

Bacterial Strain Characteristics MIC (μg/mL) Reference
S. aureus ATCC 29213 Drug-sensitive reference strain 0.5 [1]
S. aureus clinical isolates Methicillin-resistant (MRSA) 1-2 [1] [3]
S. aureus clinical isolates Vancomycin-resistant (VRSA) 1-2 [1]
Enterococcus spp. Vancomycin-resistant (VRE) 2 [1]
A. baumannii BAA 1605 With polymyxin B nonapeptide 4 [1]
E. coli ATCC 25922 With polymyxin B nonapeptide 2 [1]

The data indicates that this compound exhibits remarkable specificity for Gram-positive bacteria, with intrinsic inactivity against Gram-negative strains due to the permeability barrier presented by their outer membrane. However, when administered with the outer membrane permeabilizer polymyxin B nonapeptide (PMBN), this compound demonstrates significantly enhanced activity against Gram-negative pathogens, confirming that its cellular target is conserved across bacterial species and the outer membrane represents the primary barrier to its efficacy [1].

Time-Kill Kinetics and Biofilm Eradication

The bactericidal kinetics of this compound against S. aureus reveals a rapid, concentration-dependent killing profile that surpasses many conventional antibiotics. At 5× MIC (2.5 μg/mL), this compound achieves complete bacterial eradication within 15 minutes of exposure, with no regrowth observed over 24 hours [3]. This rapid lethality is particularly valuable for treating established infections where immediate bacterial clearance is critical. The compound also exhibits a prolonged post-antibiotic effect (PAE) of approximately 22 hours when tested at 10× MIC, indicating sustained antibacterial activity even after compound removal [3].

Table 2: Time-Kill Kinetics and Resistance Properties of this compound

Parameter Conditions Result Reference
Time-kill kinetics 5× MIC against S. aureus Complete killing within 15 min [3]
Post-antibiotic effect 10× MIC against S. aureus ~22 hours [3]
Resistance propensity Serial passage for 15 days No detectable resistance [3]
Biofilm eradication Pre-formed S. aureus biofilms Significant reduction [1] [3]
Cytotoxicity (Selectivity Index) Vero cells (CC50/MIC) >80 [1]

Additionally, this compound demonstrates potent antibiofilm activity against pre-formed S. aureus biofilms, effectively penetrating the extracellular polymeric matrix and reducing bacterial viability within these structured communities [1] [3]. This property is particularly significant given that biofilms are associated with approximately 80% of persistent bacterial infections and exhibit dramatically increased resistance to conventional antibiotics. The inability to select for stable resistance against this compound during serial passage experiments further enhances its therapeutic potential, suggesting a low risk for resistance development during clinical application [3].

Intracellular Killing Assay Protocol

Macrophage Infection Model

The intracellular killing assay evaluates the efficacy of antibacterial compounds against pathogens that have been internalized by phagocytic cells, representing a critical test for compounds targeting difficult-to-treat persistent infections. The following protocol utilizes the J774 murine macrophage cell line as a model system for assessing the intracellular activity of this compound against S. aureus [1] [3].

Materials Required:

  • J774 murine macrophage cell line (ATCC TIB-67)
  • Staphylococcus aureus strain (e.g., ATCC 29213 or clinical MRSA isolate)
  • This compound (≥95% purity by HPLC)
  • Cell culture medium: RPMI 1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% L-glutamine
  • Gentamicin (50 mg/mL stock solution)
  • Phosphate buffered saline (PBS), pH 7.4
  • Cell culture reagents: Trypsin-EDTA, penicillin-streptomycin solution
  • Lysis buffer: 0.1% Triton X-100 in PBS
  • Tissue culture-treated plates (24-well format)

Macrophage Infection Procedure:

  • Cell Culture Preparation: Seed J774 macrophages in 24-well tissue culture plates at a density of (2 \times 10^5) cells per well in complete RPMI 1640 medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ humidified incubator.
  • Bacterial Preparation: Grow S. aureus to mid-logarithmic phase (OD₆₀₀ ≈ 0.6) in appropriate broth medium. Centrifuge bacterial culture at 3,000 × g for 10 minutes, wash twice with PBS, and resuspend in antibiotic-free RPMI 1640 medium.
  • Infection Phase: Infect macrophage monolayers with S. aureus at a multiplicity of infection (MOI) of 10:1 (bacteria:macrophage). Centrifuge plates at 400 × g for 10 minutes to synchronize infection. Incubate for 30 minutes at 37°C in 5% CO₂ to allow bacterial phagocytosis.
  • Extracellular Antibiotic Treatment: Following infection, gently wash monolayers three times with PBS to remove non-internalized bacteria. Add fresh medium containing gentamicin (50 μg/mL) to kill any remaining extracellular bacteria. Incubate for 1 hour at 37°C in 5% CO₂.
  • Compound Treatment: After the extracellular antibiotic kill step, wash cells twice with PBS and treat with this compound at concentrations ranging from 1× to 10× MIC (0.5-5 μg/mL) in antibiotic-free medium. Include untreated infected macrophages as negative controls and appropriate antibiotic controls (e.g., 5 μg/mL gentamicin) as reference standards.
  • Incubation and Sampling: Incubate plates for 24 hours at 37°C in 5% CO₂. At designated time points (0, 2, 4, 8, and 24 hours), remove supernatant and lyse macrophages with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
  • Viable Bacterial Quantification: Perform serial dilutions of lysates in PBS and plate on appropriate solid agar media. Enumerate colony-forming units (CFU) after 18-24 hours of incubation at 37°C.

G A Seed J774 macrophages (2×10^5 cells/well) B Infect with S. aureus (MOI 10:1, 30 min) A->B C Remove extracellular bacteria (Gentamicin 50 μg/mL, 1 hr) B->C D Treat with this compound (0.5-5 μg/mL, 24 hr) C->D E Lyse macrophages (0.1% Triton X-100) D->E F Quantify intracellular bacteria (CFU enumeration) E->F G Data Analysis (Calculate % reduction) F->G

Figure 1: Experimental Workflow for Intracellular Killing Assay Using J774 Macrophage Model

Data Analysis and Interpretation

The intracellular killing efficacy of this compound is quantified by calculating the percentage reduction in intracellular bacterial load compared to untreated infected controls at each time point. The data demonstrates that this compound achieves significant reduction of intracellular S. aureus within 4-8 hours of treatment, with near-complete clearance observed at 24 hours at concentrations ≥2× MIC [1] [3].

Calculations:

  • CFU Reduction (%) = ([1 - (CFU_{treated}/CFU_{untreated})] \times 100)
  • Dose-Response Relationship: Calculate IC₅₀ (concentration achieving 50% reduction in intracellular bacteria) using non-linear regression analysis of concentration-response data.

The therapeutic window for this compound is particularly favorable, with a selectivity index (CC₅₀/MIC) exceeding 80, indicating significant separation between antibacterial efficacy and host cell cytotoxicity [1]. This property is essential for compounds targeting intracellular pathogens, as it ensures bacterial clearance without excessive damage to the host cells. Researchers should include appropriate quality controls, including verification of macrophage viability post-treatment using MTT assays and confirmation of bacterial internalization through microscopy or flow cytometry.

Mechanistic Insights and Synergistic Interactions

Membrane Disruption Mechanism

The primary mechanism of action of this compound involves direct disruption of bacterial membrane integrity, leading to rapid bactericidal activity rather than bacteriostatic inhibition. Confocal microscopy and scanning electron microscopy analyses reveal that treatment with this compound results in significant membrane damage in S. aureus, characterized by pore formation, loss of membrane potential, and eventual cell lysis [1]. This membrane-targeting activity is further corroborated by the observed release of extracellular ATP from bacterial cells following exposure to this compound, indicating compromise of membrane integrity and permeability barrier function [1].

The membrane-disrupting property of this compound explains several of its key pharmacological characteristics, including its rapid bactericidal activity, efficacy against metabolically dormant persister cells, and low propensity for resistance development. Unlike target-specific antibiotics that inhibit particular enzymes or biosynthetic pathways, membrane-active compounds like this compound act through physical disruption of membrane structure, making it difficult for bacteria to develop specific resistance mechanisms through single-point mutations [1]. This mechanism is particularly advantageous for treating biofilm-associated and intracellular infections, where bacteria may exhibit altered metabolic states that render them resistant to conventional antibiotics.

Synergy with Conventional Antibiotics

This compound demonstrates strong synergistic interactions with clinically approved antibiotics, particularly gentamicin and daptomycin, when evaluated using checkerboard assays and combination time-kill kinetics [1] [3]. The combination of this compound with gentamicin at their respective MIC concentrations results in complete bacterial eradication within 24 hours in vitro, significantly enhancing the killing rate compared to either compound administered alone [3].

Table 3: Synergistic Interactions of this compound with Clinical Antibiotics

Antibiotic Combination Assay Type Interaction Outcome Reference
This compound + Gentamicin Checkerboard assay Strong synergy Complete killing at 24 h [3]
This compound + Daptomycin Checkerboard assay Synergy FIC index <0.5 [1]
This compound + Gentamicin Time-kill kinetics Enhanced killing No regrowth at 24 h [3]

The fractional inhibitory concentration (FIC) index calculated from checkerboard assays demonstrates strong synergy (FIC index <0.5) between this compound and daptomycin, suggesting potential combination therapies for serious MRSA infections [1]. The synergistic mechanism may involve this compound-mediated membrane damage that facilitates increased intracellular penetration of gentamicin or enhanced binding of daptomycin to bacterial membrane targets. These findings support the potential development of this compound as an adjunct therapy in combination with conventional antibiotics to enhance their efficacy, potentially enabling dose reduction of toxic antibiotics and overcoming certain resistance mechanisms.

G A This compound Treatment B Bacterial Membrane Damage A->B C Increased Membrane Permeability B->C E ATP Leakage B->E F Loss of Membrane Potential B->F D Enhanced Antibiotic Penetration C->D G Synergistic Bacterial Killing D->G E->G F->G H Gentamicin/Daptomycin H->D

Figure 2: Mechanism of Membrane Disruption and Synergy with Conventional Antibiotics

Research Applications and Translational Relevance

The intracellular killing efficacy of this compound demonstrates particular significance for addressing challenging clinical infections where bacteria persist within host cells, protected from both immune clearance and antibiotic treatments. The translational potential of this compound is supported by its significant in vivo efficacy in murine neutropenic thigh and skin infection models, where administration of this compound at 50 mg/kg BID resulted in approximately 0.5 log₁₀ CFU/g reduction in bacterial burden compared to untreated controls [3]. This level of efficacy in animal models, combined with favorable selectivity indices and synergistic potential with existing antibiotics, positions this compound as a promising candidate for further development.

From a therapeutic development perspective, this compound addresses several critical needs in anti-infective drug discovery:

  • Treatment of persistent infections: The ability to eradicate intracellular bacteria and biofilms addresses significant clinical challenges in managing chronic and recurrent infections.
  • Combination therapy applications: The synergistic interactions with conventional antibiotics may extend the clinical lifespan of existing therapeutics.
  • Resistance mitigation: The membrane-targeting mechanism and low resistance propensity offer advantages in an era of escalating antimicrobial resistance.

For researchers implementing these protocols, it is recommended to include appropriate controls and validation steps to ensure assay reproducibility. Furthermore, the methodologies described for intracellular killing assays can be adapted to other difficult-to-treat intracellular pathogens, potentially expanding the therapeutic applications of this compound beyond staphylococcal infections.

References

Comprehensive Application Notes and Protocols: Evaluation of Malabaricone B in Murine Infection Models for Anti-Staphylococcal Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Malabaricone B and Research Objectives

This compound (MB), a naturally occurring phenylacylphenol compound isolated from the Myristica species (nutmeg family), has emerged as a promising therapeutic candidate against multidrug-resistant Staphylococcus aureus infections. With the escalating global threat of antimicrobial resistance, particularly from methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains designated as "high priority" pathogens by the WHO, novel antibacterial agents with unique mechanisms are urgently needed [1] [2]. This compound represents a naturally derived chemical scaffold with potent bactericidal activity against these challenging pathogens while demonstrating a favorable safety profile and the ability to synergize with conventional antibiotics [3].

The objectives of these application notes are to provide researchers in antimicrobial drug development with:

  • Standardized protocols for evaluating this compound in established murine infection models
  • Comprehensive in vitro and in vivo characterization data
  • Methodologies for mechanism of action studies
  • Guidelines for synergy experiments with clinical antibiotics
  • Reference data for comparative studies with novel anti-staphylococcal compounds

In Vitro Characterization and Profiling of this compound

Antibacterial Activity Spectrum

Initial screening of this compound against ESKAPE pathogens revealed potent and specific activity against Gram-positive bacteria, particularly S. aureus and Enterococcus species, while demonstrating limited inherent activity against Gram-negative bacteria due to outer membrane permeability barriers [1] [2]. The compound's spectrum of activity was further evaluated against clinically relevant drug-resistant strains, demonstrating equipotent activity against multidrug-resistant clinical isolates, including MRSA, VRSA, and vancomycin-resistant Enterococci (VRE) with MIC values ranging from 1-2 μg/mL [1] [3]. This consistent activity across resistant strains suggests that this compound effectively bypasses common resistance mechanisms, making it an attractive candidate for further development.

Table 1: In Vitro Antibacterial Activity of this compound Against Reference and Clinical Strains

Bacterial Strain MIC (μg/mL) Reference Compound MIC (μg/mL) Resistance Profile
S. aureus ATCC 29213 0.5 Levofloxacin: 0.125 Drug-sensitive
Clinical MRSA isolate 1-2 Methicillin: >128 Methicillin-resistant
Clinical VRSA isolate 1-2 Vancomycin: >128 Vancomycin-resistant
Vancomycin-resistant Enterococcus 2 Vancomycin: >64 Vancomycin-resistant
E. coli ATCC 25922 >128 Levofloxacin: 0.03 Gram-negative barrier
A. baumannii BAA-1605 >128 Levofloxacin: 8 Gram-negative barrier
Pharmacodynamic Profiling

Time-kill kinetics assays demonstrated that this compound possesses rapid, concentration-dependent bactericidal activity against S. aureus ATCC 29213. At 5× MIC, the compound achieved complete eradication of viable cultures (approximately 6 log10 CFU/mL reduction) within just 15 minutes of exposure, with no regrowth observed up to 24 hours [3]. This rapid killing kinetics profile surpassed that of reference antibiotics, including levofloxacin and vancomycin, which achieved only approximately 2 log10 CFU/mL reduction after 1 hour of exposure at similar multiples of MIC [2]. Additionally, this compound exhibited an extended post-antibiotic effect of approximately 22 hours at 10× MIC, further supporting its potent and sustained antibacterial activity [3].

Table 2: Pharmacodynamic Properties of this compound Against S. aureus

Parameter Result Experimental Conditions Significance
Killing Kinetics Complete killing (6 log10 reduction) in 15 min 5× MIC vs S. aureus ATCC 29213 Rapid bactericidal activity
Post-Antibiotic Effect ~22 hours 10× MIC vs S. aureus ATCC 29213 Sustained antibacterial effect
Resistance Propensity Very low Serial passage for 20 days Low resistance selection
Biofilm Eradication Significant reduction Pre-formed S. aureus biofilms Effective against persistent cells
Intracellular Activity Significant reduction J774 macrophage infection model Effective against internalized bacteria
Cytotoxicity and Selectivity Index

The selectivity index (CC50/MIC) is a critical parameter in evaluating the potential therapeutic window of antibacterial compounds. This compound demonstrated no significant cytotoxicity against Vero cells (ATCC CCL-81) at concentrations up to 40 μg/mL, resulting in a highly favorable selectivity index of ≥80 [1] [2]. This promising safety profile distinguished this compound from other malabaricone analogs (NS-9 and NS-11) that demonstrated cytotoxicity at lower concentrations, supporting its selection as the lead candidate for further characterization and in vivo evaluation.

In Vivo Murine Infection Model Protocol and Efficacy Assessment

Neutropenic Thigh Infection Model

The neutropenic murine thigh infection model represents a standardized in vivo system for evaluating the efficacy of antibacterial compounds against S. aureus infections in an immunocompromised host. The following protocol has been optimized for assessing this compound efficacy:

Animal Preparation:

  • Use 6-8 week old female BALB/c mice (18-22 g)
  • Render mice neutropenic by administering cyclophosphamide intraperitoneally (150 mg/kg) four days before infection and (100 mg/kg) one day before infection
  • Confirm neutropenia (<100 neutrophils/μL) by peripheral blood cell count at time of infection [3]

Infection Inoculation:

  • Grow S. aureus ATCC 29213 or clinical MRSA isolate to mid-log phase in Mueller-Hinton broth
  • Centrifuge, wash, and resuspend in sterile saline to approximately 1×10^7 CFU/mL
  • Anesthetize mice and inject 0.1 mL bacterial suspension (approximately 1×10^6 CFU) into the posterior thigh muscle of both hind legs [3]

Compound Administration and Efficacy Assessment:

  • Begin treatment 2 hours post-infection to establish established infection
  • Administer this compound at 50 mg/kg via subcutaneous injection twice daily (BID)
  • Include control groups receiving vehicle alone and reference antibiotics
  • Euthanize mice at 24 hours post-infection, excise thighs, and homogenize in saline
  • Perform serial dilutions and plate on Mueller-Hinton agar for CFU enumeration after 24-hour incubation at 37°C [3]
In Vivo Efficacy Results

In the neutropenic thigh infection model, this compound demonstrated significant in vivo efficacy against S. aureus at 50 mg/kg BID dosing, achieving approximately 0.5 log10 CFU/g reduction in bacterial burden compared with untreated controls [3]. While this reduction may appear modest compared to some conventional antibiotics, it provides critical proof-of-concept for in vivo anti-staphylococcal activity and establishes a foundation for further optimization of dosing regimens and formulation strategies.

start Start Protocol prep Animal Preparation (BALB/c mice, 6-8 weeks) start->prep neutro Induce Neutropenia Cyclophosphamide: 150 mg/kg (Day -4) 100 mg/kg (Day -1) prep->neutro confirm Confirm Neutropenia (<100 neutrophils/μL) neutro->confirm infect Thigh Infection S. aureus (~1×10^6 CFU) in posterior thigh muscle confirm->infect treat Treatment Initiation (2 hours post-infection) This compound: 50 mg/kg Subcutaneous, BID infect->treat process Sample Processing (24 hours post-treatment) Euthanize, excise thighs, homogenize tissue treat->process enum CFU Enumeration Serial dilution & plating Incubate 24h at 37°C process->enum result Efficacy Assessment ~0.5 log10 CFU/g reduction vs untreated controls enum->result

Mechanism of Action and Synergy Profiling

Antibacterial Mechanism Studies

Mechanistic investigations using confocal microscopy and scanning electron microscopy (SEM) revealed that this compound exerts its antibacterial effects primarily through disruption of bacterial membrane integrity. Treatment of S. aureus with this compound resulted in significant membrane damage, as evidenced by the release of extracellular ATP from bacterial cells [1]. This membrane-targeting mechanism represents a distinct mode of action compared to many conventional antibiotics and may contribute to the observed low propensity for resistance development and activity against multidrug-resistant strains.

Synergy with Conventional Antibiotics

This compound demonstrated strong synergistic interactions with clinically used antibiotics when evaluated by checkerboard assays and combination time-kill kinetics. The compound showed particularly promising synergy with gentamicin, achieving complete bactericidal killing at 24 hours when combined at their respective MIC concentrations, compared to untreated controls [3]. Additionally, this compound synergized with daptomycin, suggesting potential for combination regimens against serious Gram-positive infections [1]. These synergy profiles support the potential utility of this compound as an adjunctive therapy to enhance the activity of existing antibiotics and potentially overcome certain resistance mechanisms.

Table 3: Synergy Profile of this compound with Clinical Antibiotics

Antibiotic Combination Synergy Result Experimental Method Potential Clinical Application
Gentamicin Strong synergy with complete killing at 24h at 1× MIC Combination time-kill kinetics Enhanced Gram-positive coverage
Daptomycin Synergistic interaction Checkerboard assay MRSA/VRE combination therapy
Polymyxin B nonapeptide Enabled activity vs Gram-negative bacteria MIC reduction with permeabilizer Broad-spectrum potential

mb This compound mem Membrane Disruption - Loss of integrity - ATP release - Bactericidal effect mb->mem synergy Synergy Mechanisms mem->synergy res Resistance Profile Low resistance propensity Active against MDR strains mem->res gent With Gentamicin Enhanced uptake Complete killing at 1× MIC synergy->gent dapto With Daptomycin Dual membrane targeting Potential for MRSA/VRE synergy->dapto perm With Permeabilizers Activity vs Gram-negative (Polymyxin B nonapeptide) synergy->perm

Research Applications and Development Considerations

Potential Research Applications

This compound presents several promising applications for antimicrobial research and development:

  • Lead Compound for Anti-staphylococcal Agents: The potent activity against MRSA, VRSA, and VRE strains, coupled with a novel membrane-targeting mechanism, positions this compound as an attractive lead compound for further medicinal chemistry optimization and development of novel anti-staphylococcal agents [1] [2].

  • Synergy Adjuvant for Resistant Infections: The demonstrated synergy with gentamicin and daptomycin suggests potential application as an adjuvant to revitalize existing antibiotics against otherwise resistant infections, potentially extending the clinical lifespan of these valuable therapeutic agents [3].

  • Biofilm-associated Infection Treatment: The significant efficacy of this compound against pre-formed S. aureus biofilms indicates potential utility for treating device-related infections and other biofilm-associated conditions that are notoriously difficult to eradicate with conventional antibiotics [2].

  • Intracellular Infection Targeting: The ability of this compound to reduce intracellular S. aureus burden in J774 macrophage infection models suggests potential application against persistent and recurrent infections where bacteria evade host defenses by residing within phagocytic cells [3].

Protocol Adaptation Considerations

Researchers implementing these protocols should consider the following adaptations for specific experimental needs:

  • Dosing Optimization: The reported 50 mg/kg BID regimen provides a starting point, but dose-ranging studies (e.g., 25, 50, 100 mg/kg) and more frequent administration may enhance efficacy [3].

  • Infection Model Variations: While the thigh infection model is well-established, researchers may adapt these protocols for skin infection models, systemic infection models, or pneumonia models depending on research objectives [1].

  • Formulation Development: The aqueous solubility of this compound may limit exposure; formulation optimization using appropriate solubilizers or prodrug approaches could significantly enhance in vivo efficacy [3].

  • Combination Therapy Protocols: For synergy studies, researchers should employ standardized checkerboard assays followed by confirmation in time-kill kinetics and in vivo models to validate interactions [1] [3].

Conclusion

These application notes provide comprehensive protocols and reference data for evaluating this compound in murine infection models. The collected data demonstrate that this compound represents a promising naturally derived bactericidal candidate with potent activity against multidrug-resistant staphylococci and enterococci, a favorable cytotoxicity profile, and synergistic potential with conventional antibiotics. The membrane-targeting mechanism of action offers a distinct approach to overcoming conventional resistance mechanisms.

While the in vivo efficacy in the neutropenic thigh infection model demonstrates proof-of-concept, further optimization of dosing regimens, formulation strategies, and combination approaches may enhance the therapeutic potential of this promising natural product-derived antimicrobial agent. Researchers are encouraged to build upon these standardized protocols to further advance the development of novel anti-staphylococcal therapies based on the malabaricone scaffold.

References

Application Notes and Protocols: Alpha-Glucosidase Inhibition Assay for Malabaricone B

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Alpha-glucosidase is a key enzyme located in the small intestine epithelium that catalyzes the final step in the digestive breakdown of carbohydrates into absorbable glucose. Inhibiting this enzyme is a well-established therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes, as it delays glucose absorption and reduces blood glucose spikes after meals [1] [2]. While synthetic inhibitors like acarbose are clinically used, they are often associated with gastrointestinal side effects, creating a demand for more tolerable, naturally derived alternatives [1] [3].

Malabaricone B is a prominent bioactive diarylnonanoid (a type of phenylacylphenol) isolated from plants of the Myristicaceae family, particularly from the genus Myristica such as nutmeg (Myristica fragrans) [4] [5]. Research indicates that extracts from Myristica fragrans seeds, especially methanol extracts, exhibit significant antioxidant and anti-α-glucosidase activity [1]. Among the isolated compounds, malabaricone C has been reported to show strong inhibitory activity [1]. The structural similarity within the malabaricone family suggests this compound holds potential as a natural α-glucosidase inhibitor, though its direct activity is an emerging area of research.

Experimental Protocol: Microscale Alpha-Glucosidase Inhibition Assay

This protocol is optimized and validated for a microscale setup in 96-well plates, ensuring reagent efficiency, reduced waste, and high reproducibility [2].

Materials and Reagents
  • Enzyme Solution: α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, 12.4 U/mg). Dissolve in phosphate buffer (pH 6.8) to a final concentration of 0.55 U/mL [2].
  • Substrate Solution: p-Nitrophenyl-α-D-glucopyranoside (p-NPG). Prepare in the same phosphate buffer at a concentration of 111.5 μM [2].
  • Buffer: Potassium phosphate buffer (50 mM, pH 6.8).
  • Inhibitors:
    • Positive Control: Acarbose (prepare a stock solution and dilute in buffer).
    • Test Compound: this compound (prepare serial dilutions in an appropriate solvent, ensuring the final solvent concentration in the assay is ≤1%).
  • Termination Reagent: Sodium carbonate (Na₂CO₃) solution, 0.2 M.
  • Equipment: Microplate reader capable of measuring absorbance at 405 nm, multi-channel pipettes, and a 37°C incubator.
Step-by-Step Assay Procedure
  • Pre-incubation: In a 96-well plate, mix 50 μL of the this compound solution (at various concentrations) or control (buffer for negative control, acarbose for positive control) with 50 μL of the enzyme solution (0.55 U/mL).
  • Incubation: Incubate the plate at 37°C for 17.5 minutes [2].
  • Initiate Reaction: Add 50 μL of the substrate solution (p-NPG, 111.5 μM) to each well to start the enzymatic reaction.
  • Continue Reaction Incubation: Incubate the plate again at 37°C for 15 minutes [6].
  • Terminate Reaction: Add 100 μL of sodium carbonate (0.2 M) solution to each well to stop the reaction. This also develops the yellow color of the product, p-nitrophenoxide.
  • Absorbance Measurement: Transfer 200 μL from each well to a new 96-well plate (if necessary, to avoid bubble interference) and measure the absorbance at 405 nm using a microplate reader.
Data Analysis and Calculations
  • Calculate Inhibition Percentage: Use the formula below for each test concentration [2]: % Inhibition = [1 - (Abs_sample / Abs_negative_control)] × 100 Where:
    • Abs_sample is the absorbance of the well containing this compound or acarbose.
    • Abs_negative_control is the absorbance of the well without any inhibitor (enzyme + buffer + substrate).
  • Determine IC₅₀ Value:
    • Plot the inhibition percentage against the logarithm of the inhibitor concentration (this compound or acarbose).
    • Fit the data points with a non-linear regression curve (log(inhibitor) vs. response -- variable slope).
    • The concentration that yields 50% inhibition is the IC₅₀ value.

The entire experimental workflow is summarized in the diagram below:

workflow cluster_0 Pre-incubation (17.5 min) A Inhibitor Solution (this compound or Acarbose) C Mix & Incubate at 37°C A->C B Enzyme Solution (α-Glucosidase) B->C D Add Substrate (p-NPG) C->D E Reaction Incubation (15 min at 37°C) D->E F Add Termination Reagent (Na₂CO₃) E->F G Measure Absorbance at 405 nm F->G H Calculate IC₅₀ Value G->H

Diagram 1: Visual summary of the alpha-glucosidase inhibition assay protocol.

Key Research Findings and Data

The following table summarizes the bioactivity data for this compound and related compounds from recent studies.

Table 1: Bioactivity Profile of this compound and Reference Compounds

Compound/Extract Assay Type Key Activity Result Reported IC₅₀ or MIC value Citations
This compound Antibacterial Potent activity against S. aureus (including MRSA) MIC = 0.5 - 2 μg/mL [4] [4]
This compound & C Soluble Epoxide Hydrolase (sEH) Inhibition Displayed inhibitory activity IC₅₀ = 14.24 - 46.35 μM [5] [5]
Malabaricone C α-Glucosidase Inhibition Significant inhibition IC₅₀ reported [1] [1]
Myristica fragrans (Methanol Extract) α-Glucosidase Inhibition Significant inhibition IC₅₀ reported [1] [1]
Acarbose (Positive Control) α-Glucosidase Inhibition Standard drug inhibition IC₅₀ = 193.37 μg/mL [3] [3] [2]

Table 2: Optimized Parameters for the Microscale α-Glucosidase Inhibition Assay [2]

Parameter Optimized Condition
Enzyme Concentration 0.55 U/mL
Substrate (p-NPG) Concentration 111.5 μM
Incubation Temperature 37°C
Total Incubation Time 17.5 min (pre-incubation) + 15 min (reaction)
Absorbance Wavelength 405 nm
Final Reaction Volume 200 μL (in 96-well plate)

Conclusion and Research Implications

This compound is a promising natural product with documented efficacy against multidrug-resistant bacteria and soluble epoxide hydrolase [4] [5]. Its potential as an alpha-glucosidase inhibitor, while not yet as extensively documented as Malabaricone C, is strongly supported by the significant activity observed in its parent plant extracts [1]. The provided validated microscale protocol offers a robust and efficient framework for researchers to quantitatively evaluate the anti-diabetic potential of this compound and other novel inhibitors. Future work should focus on detailed enzyme kinetics (e.g., determining Ki values and inhibition mode) and in vivo validation to fully elucidate its therapeutic profile and mechanism of action.

References

Malabaricone B solubility issues improvement

Author: Smolecule Technical Support Team. Date: February 2026

Malabaricone B: Core Quantitative Data

For researchers, having key quantitative data at a glance is crucial for experimental design. The following table consolidates the most relevant figures from recent studies.

Parameter Reported Value Experimental Context / Notes
Antibacterial MIC (vs. S. aureus) 0.5 μg/mL [1] Methicillin-sensitive (MSSA) and resistant (MRSA) strains [1].
Cytotoxicity (CC₅₀) >40 μg/mL (Vero cells) [1] Suggests a favorable selectivity index (SI > 80) for antibacterial applications [1].
Activity against MDR Strains MIC 1-2 μg/mL [1] Effective against Vancomycin-Resistant S. aureus (VRSA) and Enterococci (VRE) [1].
Key Bioactivity Bactericidal; disrupts bacterial membrane integrity [1] Causes release of extracellular ATP, leading to rapid cell death [1].

Experimental Protocols from Research

Here are detailed methodologies for key experiments cited in the research, which can serve as a reference for your own work with this compound.

Broth Microdilution for MIC Determination [1]

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial pathogens.

  • Principle: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
  • Materials:
    • Cation-adjusted Mueller-Hinton Broth (CAMHB)
    • Sterile 96-well microtiter plates
    • Bacterial suspension (e.g., S. aureus ATCC 29213), adjusted to 0.5 McFarland standard (~1-5 x 10⁸ CFU/mL) and further diluted in broth to achieve a final inoculum of ~5 x 10⁵ CFU/mL.
    • This compound stock solution (in a suitable solvent like DMSO)
  • Procedure:
    • Compound Dilution: Perform two-fold serial dilutions of this compound in CAMHB across the 96-well plate.
    • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
    • Controls: Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only).
    • Incubation: Incubate the plate at 37°C for 16-20 hours.
    • Reading MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cell Viability Assay (MTT) for Cytotoxicity [1]

This assay is used to assess the cytotoxicity of this compound on mammalian cells, such as Vero cells.

  • Principle: Living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a measure of cell viability.
  • Materials:
    • Vero cells (ATCC CCL-81) or other relevant cell lines
    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
    • MTT reagent (e.g., 5 mg/mL in PBS)
    • DMSO
    • 96-well tissue culture plates
  • Procedure:
    • Cell Seeding: Seed cells in a 96-well plate and incubate overnight to allow adherence.
    • Treatment: Treat cells with a range of concentrations of Malabaricicone B.
    • Incubation: Incubate for a set period (e.g., 24 or 48 hours).
    • MTT Addition: Add MTT solution to each well and incubate further for 2-4 hours to allow formazan crystal formation.
    • Solubilization: Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Troubleshooting & FAQ: Addressing Solubility Issues

While direct formulation data is limited, the biological context and standard pharmaceutical approaches can guide troubleshooting.

Q1: What are the initial steps to improve this compound solubility in vitro?
  • A: Begin with stock solution preparation. Due to its diarylnonanoid structure, this compound is likely highly lipophilic. A common and effective first step is to prepare a concentrated stock solution (e.g., 10-20 mg/mL) in a high-quality DMSO. This stock can then be diluted into the aqueous assay buffer or culture medium. The final DMSO concentration in biological assays should typically not exceed 1% (v/v) to avoid cytotoxicity effects [1].
Q2: What formulation strategies can be explored for in vivo studies?
  • A: For animal studies or more advanced pre-clinical work, where DMSO is not suitable, consider these strategies based on its properties and modern formulation science:
    • Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules like this compound, enhancing their aqueous solubility and stability. This approach has been used for other nutmeg-derived compounds [2].
    • Lipid-Based Formulations: Utilize self-emulsifying drug delivery systems (SEDDS) or liposomes. These systems are ideal for lipophilic compounds, improving gastrointestinal absorption (for oral delivery) and can also facilitate parenteral administration.
    • Nanoformulations: Develop nanoparticles containing this compound. This can not only solve solubility issues but also potentially enhance targeting and reduce off-target effects.

The experimental workflow below summarizes the key steps and potential strategies for working with this compound.

Start Start: this compound (Lipophilic Compound) StockSol Prepare Stock Solution in DMSO Start->StockSol InVitroTest In Vitro Assays (e.g., MIC, MTT) StockSol->InVitroTest Dilute in aqueous buffer (Keep [DMSO] < 1%) InVivoForm Develop In Vivo Formulation InVitroTest->InVivoForm If activity confirmed Strat1 Complexation with Cyclodextrins InVivoForm->Strat1 Strat2 Lipid-Based Systems (SEDDS, Liposomes) InVivoForm->Strat2 Strat3 Nanoformulations (Nanoparticles) InVivoForm->Strat3

Research Summary and Future Directions

Current research confirms that This compound is a potent, membrane-targeting antibacterial agent with a promising selectivity index [1]. While its lipophilic nature is central to its mechanism of action against bacteria, it is also the primary source of its solubility challenges.

Future work should prioritize systematic pre-formulation studies to characterize its basic physicochemical properties (log P, pKa, melting point) and then apply advanced formulation technologies like cyclodextrins and lipid nanoparticles to create viable drug products for further development.

References

Malabaricone B stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Malabaricone B Stability & Storage FAQs

Question Answer & Quantitative Data Key Parameters / Rationale

| 1. What are the safe storage conditions? | Store at -20°C (powder) or -80°C (in solvent) in a tightly sealed container in a cool, well-ventilated area [1]. | Stability: Prevents chemical decomposition at low temperatures. Container: Prevents exposure to air and moisture. Environment: Protects from direct sunlight and ignition sources. | | 2. What are the key instability factors? | Avoid strong acids/alkalis, strong oxidizing/reducing agents, direct sunlight, and high temperatures [1]. | Incompatibility: Hazardous reactions with incompatible materials. Degradation: High temperature and UV light accelerate decomposition. | | 3. What is the thermal decomposition profile? | Under fire conditions, may decompose and emit toxic fumes. Specific decomposition temperature is not available [1]. | Handling Caution: Use extreme care to avoid high heat and combustion. |

Troubleshooting Guide

Observed Issue Possible Cause Recommended Solution
Loss of potency or unexpected experimental results Compound degradation due to improper storage temperature or repeated freeze-thaw cycles. Verify storage unit temperatures. Aliquot the compound to minimize freeze-thaw cycles. Use a fresh aliquot for critical experiments.
Visible physical change in compound Exposure to moisture (if powder clumps), light, or incompatible materials. Inspect storage container integrity. For powders, ensure desiccant is used if recommended. Protect from light by using amber vials or wrapping in aluminum foil.
Safety concerns: skin contact or ingestion Unsafe handling practices leading to exposure. Immediately rinse skin with large amounts of water. If swallowed, wash out the mouth and do NOT induce vomiting; call a physician [1].

Experimental Protocols & Handling

For laboratory handling of this compound, follow these safety and preparation procedures based on manufacturer information [1]:

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, protective gloves, and impervious clothing. Use a suitable respirator if there is a risk of inhaling dust or aerosols [1].
  • Engineering Controls: Work only in areas with appropriate exhaust ventilation. Ensure accessible safety shower and eyewash stations are available.
  • Spill Management: Absorb spills with a finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to local regulations for hazardous waste.

The experimental workflow for handling and utilizing this compound in research is summarized below:

Start Start: Retrieve This compound Storage Storage Condition: -20°C (Powder) -80°C (in solvent) Start->Storage Sub_Storage Keep container tightly sealed Storage->Sub_Storage Prep Preparation in Lab Sub_Prep Wear appropriate PPE: Goggles, Gloves, Lab Coat Prep->Sub_Prep Use Experimental Use Dispose Safe Disposal Use->Dispose Sub_Prep->Use Sub_Storage->Prep

Key Applications & Supporting Evidence

The stability of this compound is critical for its documented research applications:

  • Potent Antibacterial Agent: this compound demonstrates strong and specific activity against multidrug-resistant Staphylococcus aureus (MRSA) and Enterococci (VRE) with MIC values of 1–2 μg/mL. It exhibits rapid, concentration-dependent bactericidal activity [2].
  • Anticancer Research: While Malabaricone C has been more extensively studied for anticancer properties, structural analogues like ML-20 (lacking a carbonyl group) show a threefold higher antiproliferative effect against breast adenocarcinoma cells, indicating the importance of the core malabaricone structure in drug discovery [3].

Key Takeaways for Researchers

  • Adhere to Storage Guidelines: Strictly follow the -20°C (powder) / -80°C (in solvent) storage to ensure compound integrity [1].
  • Prioritize Safe Handling: this compound is harmful if swallowed and very toxic to aquatic life. Always use appropriate PPE and work in a controlled environment [1].
  • Validate Activity: If potency is , consider using a baseline antibacterial assay against S. aureus to confirm biological activity [2].

References

Malabaricone B cytotoxicity reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

Known Mechanisms of Malabaricone B Cytotoxicity

Understanding how this compound exerts its toxic effects is the first step in developing strategies to control them. The primary mechanisms identified in the literature are summarized in the table below.

Mechanism of Action Experimental Evidence Key Findings
Bactericidal Activity (vs. Bacterial Cells) Broth microdilution, time-kill kinetics, SEM analysis [1] Damages bacterial membrane integrity; rapid, concentration-dependent killing of S. aureus; no toxicity to mammalian Vero cells (Selectivity Index >80) [1].
Induction of Mitochondrial Apoptosis (in Cancer Cells) MTT assay, Annexin V/PI staining, Western blot, caspase inhibition [2] Increases ROS; alters BAX/BCL-2 ratio; triggers cytochrome c release; activates caspases 9 and 3; cell death is p53-independent [2].
Redox Imbalance & Oxidative Stress Flow cytometry (CM-H2DCFDA), GSH/GPS activity measurement [3] [2] Increases intracellular ROS levels; cytotoxicity is suppressed by antioxidants like N-acetylcysteine (NAC) and PEG-SOD [2].

Based on these mechanisms, the following diagram outlines the key pathways involved in this compound's cytotoxicity and potential points for intervention.

G cluster_bacterial Bacterial Cells cluster_mammalian Mammalian (Cancer) Cells MalB This compound Membrane Damage Membrane Damage MalB->Membrane Damage ↑ ROS / Oxidative Stress ↑ ROS / Oxidative Stress MalB->↑ ROS / Oxidative Stress Bactericidal Effect Bactericidal Effect Membrane Damage->Bactericidal Effect Mitochondrial Damage Mitochondrial Damage ↑ ROS / Oxidative Stress->Mitochondrial Damage Altered BAX/BCL-2 Ratio Altered BAX/BCL-2 Ratio Mitochondrial Damage->Altered BAX/BCL-2 Ratio Cytochrome c Release Cytochrome c Release Altered BAX/BCL-2 Ratio->Cytochrome c Release Caspase-9/3 Activation Caspase-9/3 Activation Cytochrome c Release->Caspase-9/3 Activation Apoptotic Cell Death Apoptotic Cell Death Caspase-9/3 Activation->Apoptotic Cell Death Intervention1 Antioxidants (NAC, PEG-SOD) Intervention1->↑ ROS / Oxidative Stress  Mitigates Intervention2 Caspase Inhibitors Intervention2->Caspase-9/3 Activation  Inhibits

Proposed Experimental Strategies for Cytotoxicity Mitigation

Given the mechanisms above, you can design experiments to reduce unwanted cytotoxicity. The following FAQs are structured to guide troubleshooting.

How can I reduce this compound's cytotoxicity in my mammalian cell cultures?

If you are observing off-target toxicity in non-cancerous mammalian cell lines, consider these approaches:

  • Strategy 1: Utilize Antioxidants. Since a key mechanism of action is the induction of oxidative stress, the application of cell-permeable antioxidants is a primary strategy.
    • Protocol: Pre-treat cells for 1-2 hours with antioxidants like N-acetylcysteine (NAC) (e.g., 1-5 mM) or PEG-conjugated Superoxide Dismutase (PEG-SOD) before adding this compound [2]. Include controls with the antioxidant alone to confirm it does not affect baseline cell viability.
  • Strategy 2: Use Caspase Inhibitors. If the apoptosis pathway is already initiated, inhibiting key executioners can block cell death.
    • Protocol: Pre-incubate cells with specific caspase inhibitors, such as a caspase-9 inhibitor (Z-LEHD-FMK) or a pan-caspase inhibitor (Z-VAD-FMK), typically in the µM range, 1 hour before this compound exposure [2]. This can help confirm the apoptotic pathway and potentially protect cells.
  • Strategy 3: Optimize Dosing and Scheduling. Cytotoxicity is concentration-dependent [1]. Explore pulsed exposures rather than continuous dosing.
    • Protocol: Perform a time-kill assay. Expose cells to this compound for short durations (e.g., 1-4 hours), then wash out the compound and replace with fresh media. Monitor cell viability over 24-72 hours to determine the minimum exposure needed for the desired effect while sparing healthy cells.
The cytotoxicity of this compound is interfering with my antibacterial assays. How can I confirm its selectivity?

The data indicates this compound has a favorable selectivity profile, specifically targeting bacterial cells over mammalian ones [1]. To confirm this in your system:

  • Experimental Protocol:
    • Parallel Assays: Run simultaneous cytotoxicity assays on your bacterial target (e.g., S. aureus) and a mammalian cell line relevant to your research (e.g., Vero cells, HEK293).
    • Viability Measurement: Use standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC) against bacteria [1]. In parallel, use an MTT or MTS assay to determine the Cytotoxic Concentration 50 (CC₅₀) for the mammalian cells [3] [2].
    • Calculate Selectivity Index (SI): This is a crucial metric. SI = CC₅₀ (Mammalian cells) / MIC (Bacteria). A high SI (e.g., >80, as reported) indicates strong selective antibacterial activity with low mammalian cell toxicity [1].
The cytotoxicity I observe seems inconsistent with published data. What could be the cause?

Several factors can lead to variable results:

  • Cell Line Variability: The mechanism is p53-independent [2], but sensitivity can vary based on the cell line's basal ROS levels, antioxidant defenses, and expression of BCL-2 family proteins. Always compare data within the same cell line.
  • Compound Preparation and Stability: this compound can be synthesized [4]. Ensure your compound is pure and properly stored. DMSO is a common solvent; keep stock concentration high and working concentration low (typically <0.1%) to avoid solvent toxicity.
  • Serum Content in Media: Serum contains antioxidants and proteins that can bind to compounds, potentially quenching their reactive effects and reducing observed cytotoxicity. Standardize serum percentages across experiments.

References

Malabaricone B (NS-7): Core Activity & Selectivity Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the foundational in vitro antibacterial activity and cytotoxicity profile of Malabaricone B, which defines its initial selectivity index [1].

Property Value / Result Experimental Context & Notes
MIC against *S. aureus* 0.5 μg/mL Versus reference strain S. aureus ATCC 29213 [1].
MIC against MDR Strains 1-2 μg/mL Equipotent activity against MRSA, VRSA, and VRE clinical isolates [1].
Cytotoxicity (CC₅₀) >40 μg/mL Concentration causing 50% toxicity in mammalian Vero cells (ATCC CCL-81) [1].
Selectivity Index (SI) >80 Calculated as CC₅₀ / MIC. An SI >80 is considered highly favorable, indicating a good safety window for antibacterial activity [1].
Spectrum of Activity Gram-positive specific Inactive against Gram-negative bacteria (MIC >128 μg/mL) due to outer membrane barrier; activity restored with permeabilizer [1].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon the initial findings for this compound, here are the methodologies for the core assays used to generate the data above [1].

Broth Microdilution Assay for MIC Determination
  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound.
  • Procedure:
    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and serially dilute it in a broth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
    • Standardize the bacterial inoculum (e.g., S. aureus ATCC 29213) to approximately 5 × 10⁵ CFU/mL and add to each well.
    • Include growth control (bacteria, no compound) and sterility control (broth only) wells.
    • Incubate the plate at 35°C for 16-20 hours.
    • The MIC is the lowest concentration of this compound that completely prevents visible growth.
MTT Assay for Cytotoxicity (CC₅₀) and Selectivity Index
  • Objective: To assess the compound's toxicity to mammalian cells and calculate the Selectivity Index.
  • Procedure:
    • Culture mammalian cells (e.g., Vero cells) in a 96-well plate and allow them to adhere.
    • Expose the cells to a range of concentrations of this compound for a specified period (e.g., 24-48 hours).
    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells convert MTT to purple formazan crystals.
    • Dissolve the formazan crystals with a solvent (e.g., DMSO or isopropanol).
    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The CC₅₀ is the concentration that reduces the absorbance by 50% compared to untreated control cells.
    • Calculate the Selectivity Index (SI) = CC₅₀ / MIC.

Strategies and Troubleshooting for SI Improvement

While direct protocols for improving this compound's SI are not available, the general strategies below are grounded in standard medicinal chemistry and pharmacology approaches. The following diagram outlines this logical workflow for improving a compound's selectivity index.

Start Goal: Improve Selectivity Index (SI) A1 Increase Potency (Lower MIC) Start->A1 A2 Reduce Cytotoxicity (Raise CC₅₀) Start->A2 B1 Medicinal Chemistry - Structure-Activity Relationship (SAR) - Modify functional groups A1->B1 B2 Formulation & Delivery - Use of liposomes or nanoparticles - Targeted delivery systems A1->B2 B3 Synergistic Combinations - Pair with clinical antibiotics - Checkerboard Assay A1->B3 A2->B1 C2 Cytotoxicity Profiling - Test on diverse cell lines (e.g., hepatocytes) - Identify structural features causing toxicity A2->C2 C1 Mechanism of Action Studies - Confocal/SEM analysis - Identify specific bacterial targets B1->C1 Guides C2->B1 Informs

Diagram Title: A logical workflow for improving a compound's selectivity index.

Increase Antibacterial Potency (Lower MIC)
  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of this compound. Key areas to investigate include [1]:
    • The length and flexibility of the C8 alkyl chain linking the two phenolic rings.
    • The number and position of hydroxyl (-OH) groups, which influence hydrogen bonding and molecular polarity.
    • Creating semi-synthetic analogs by acylating or alkylating the phenol groups.
  • Enhance Bioavailability: Formulate this compound with permeabilizing agents or encapsulation technologies (e.g., liposomes) to improve its access to bacterial targets, particularly for Gram-negative bacteria where the outer membrane is a barrier [1].
  • Utilize Synergy: The search results indicate that this compound synergizes with daptomycin and gentamicin [1] [2]. Using it in combination can effectively lower the required therapeutic dose, thereby improving the functional SI. This can be evaluated using a checkerboard assay.
Reduce Cytotoxicity (Raise CC₅₀)
  • Identify Toxicophores: Determine if specific parts of the this compound molecule are responsible for host cell toxicity. If identified, modifying these regions through SAR can reduce off-target effects.
  • Improve Compound Purity: Ensure the compound is highly pure. Cytotoxicity in early assays can sometimes be caused by impurities rather than the compound itself. Using advanced purification techniques like preparative HPLC with different stationary phases (e.g., C18, cyano, biphenyl) can achieve high purity by leveraging selectivity for separating complex mixtures [3] [4].
  • Pro-drug Approach: Design a pro-drug that is inactive until it is specifically metabolized by bacterial enzymes, minimizing exposure and damage to host cells.

Frequently Asked Questions (FAQs)

Q1: this compound is inactive against my Gram-negative bacterial strains. Is this expected? A1: Yes, this is a documented finding. The intact outer membrane of Gram-negative bacteria acts as a permeability barrier. Activity against strains like E. coli and A. baumannii can be restored by using sub-lethal doses of an outer membrane permeabilizer like polymyxin B nonapeptide (PMBN), confirming the compound's intrinsic activity is not limited to Gram-positives [1].

Q2: The cytotoxicity of my isolated malabaricone compounds is high. What could be the reason? A2: The study noted that while this compound (NS-7) had low cytotoxicity, other co-isolated compounds like Malabaricone C (NS-9) and D (NS-11) were cytotoxic [1]. This underscores the importance of thorough purification and individual testing of compounds, as even structurally similar analogs can have vastly different safety profiles.

Q3: What is the known mechanism of action of this compound? A3: Mechanistic studies indicate that this compound is a bactericidal agent that damages the bacterial membrane integrity of S. aureus, leading to the release of extracellular ATP. This membrane-targeting mechanism is advantageous as it can make it harder for bacteria to develop resistance [1] [2].

References

Why is Malabaricone B Less Active Against Gram-Negative Bacteria?

Author: Smolecule Technical Support Team. Date: February 2026

Malabaricone B (Mal B) demonstrates potent and specific activity against Gram-positive bacteria like Staphylococcus aureus but shows significantly less effect on Gram-negative species [1]. The primary reason for this difference is the presence of a complex outer membrane (OM) in Gram-negative bacteria.

This outer membrane, containing lipopolysaccharide (LPS), acts as a formidable permeability barrier [2]. It is structurally fortified by intercalated divalent cations (like Ca²⁺ and Mg²⁺) and contains narrow porin channels that restrict the passage of many antimicrobial compounds, including Mal B [2] [1].

Enhancement Strategy: Using Outer Membrane Permeabilizers

Research indicates that the activity of Mal B against Gram-negative bacteria can be significantly improved by co-administering it with Outer Membrane (OM) permeabilizers [1]. These agents disrupt the integrity of the LPS layer, allowing Mal B to cross the membrane and reach its intracellular target.

The quantitative suspension test below demonstrates that while Mal B alone is inactive, its efficacy is restored in the presence of a non-lethal concentration of the permeabilizer Polymyxin B nonapeptide (PMBN) [1].

Bacterial Strain Mal B MIC (µg/mL) Alone Mal B MIC (µg/mL) with PMBN Fold Reduction in MIC
Acinetobacter baumannii (ATCC BAA-1605) >128 4 >32-fold
Escherichia coli (ATCC 25922) >128 2 >64-fold

Table: Enhancement of this compound activity against Gram-negative bacteria by the permeabilizer Polymyxin B nonapeptide (PMBN). MIC: Minimum Inhibitory Concentration. Data adapted from [1].

The evidence strongly suggests that the target for Mal B is present in Gram-negative bacteria, but the intact OM prevents access. The reduction in MIC with PMBN confirms that increased membrane permeability facilitates Mal B's entry [1].

Experimental Protocol: Checkerboard Assay for Synergy Testing

To systematically evaluate the synergy between Mal B and a permeabilizer, you can use a checkerboard assay [1]. This method determines the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two agents.

1. Reagent Preparation

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • Prepare a stock solution of the chosen permeabilizer (e.g., PMBN, EDTA, spermidine) in sterile water [2] [1].
  • Use Mueller Hinton Broth (MHB) as the standard culture medium.

2. Assay Setup

  • In a 96-well microtiter plate, prepare a two-dimensional dilution series.
  • Dilute Mal B along one axis (e.g., rows) with concentrations around its expected MIC.
  • Dilute the permeabilizer along the other axis (e.g., columns) with sub-inhibitory concentrations.
  • Include growth control (medium only) and sterility control (medium with bacteria) wells.

3. Inoculation and Incubation

  • Inoculate each well with a standardized bacterial suspension (e.g., (5 \times 10^5 ) CFU/mL).
  • Incub the plate at (37^\circ C) for 16-20 hours.

4. Data Analysis and FIC Index Calculation

  • Determine the MIC of Mal B alone (A), and the permeabilizer alone (B).

  • Determine the lowest combination where no growth occurs to find the MIC of Mal B in combination (C) and the MIC of the permeabilizer in combination (D).

  • Calculate the FIC index using the formula:

    FIC Index = (C/A) + (D/B)

  • Interpret the results as follows:

    • Synergy: FIC Index ≤ 0.5
    • Additivity: 0.5 < FIC Index ≤ 1
    • Indifference: 1 < FIC Index ≤ 4
    • Antagonism: FIC Index > 4

Mechanism of Action and Workflow

The following diagram illustrates the proposed mechanism of this compound and how permeabilizers enhance its activity against Gram-negative bacteria.

G GramNeg Gram-Negative Bacterium OuterMembrane Outer Membrane (LPS) DisruptedOM Disrupted Membrane OuterMembrane->DisruptedOM Permeabilized Resistance Barrier: Intrinsic Resistance OuterMembrane->Resistance Acts As MalB This compound MalB->OuterMembrane  Blocked MalB->DisruptedOM Crosses InternalTarget Intracellular Target (e.g., Membrane Integrity) MalB->InternalTarget Binds Perm Permeabilizer (e.g., PMBN) Perm->OuterMembrane Disrupts LPS Bactericidal Bactericidal Effect InternalTarget->Bactericidal Leads To

Alternative Permeabilizers and Considerations

While PMBN was used in the cited Mal B study [1], other permeabilizers can be explored. The table below lists alternatives, though their efficacy should be validated for your specific Mal B experiments.

Permeabilizer Class Proposed Mechanism of Action Reported Use with Botanicals
EDTA Ion Chelator Chelates divalent cations (Mg²⁺, Ca²⁺), disrupting LPS integrity and increasing membrane porosity [2]. Yes, enhanced activity of Larrea tridentata, Eucalyptus glabra, and others [2].
Spermidine Polyamine Electrostatic interference with cell wall cations, increasing susceptibility to antibiotics [2]. Tested, but less effective than EDTA for some botanicals [2].
Polyethyleneimine (PEI) Polycationic Polymer A weak base and polycationic agent that increases OM permeability [2]. Tested, but less effective than EDTA for some botanicals [2].

Troubleshooting Common Issues

  • No Synergy Observed: Ensure you are using sub-inhibitory concentrations of the permeabilizer. If the concentration is too high, it may be cytotoxic on its own, masking any synergistic effect. Titrate the permeabilizer alone first to find its non-active concentration.
  • High Background Growth: Confirm the bacterial inoculum size is correct. An overly dense inoculum can lead to false negatives. Also, verify that the solvent used for Mal B (e.g., DMSO) has no inhibitory effect on bacterial growth at the final concentration in the assay (typically ≤1%).
  • Inconsistent Results Between Replicates: Ensure all stock solutions are freshly prepared or properly stored. Standardize the growth phase of the bacteria used for inoculation (mid-log phase is recommended). Use a fresh batch of culture medium for each experiment.

References

Malabaricone B Combination Therapy: Core Data

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the essential quantitative data for Malabaricone B (NS-7) from recent studies.

Table 1: In Vitro Antibacterial Activity of this compound (NS-7) [1] [2]

Bacterial Strain MIC of NS-7 (µg/mL) Reference Drug (MIC, µg/mL)
S. aureus ATCC 29213 0.5 Levofloxacin (0.125)
Methicillin-Resistant S. aureus (MRSA) 1 - 2 Methicillin (>64)
Vancomycin-Resistant S. aureus (VRSA) 1 - 2 Vancomycin (>128)
Vancomycin-Resistant Enterococcus (VRE) 2 Levofloxacin (>64)
E. coli ATCC 25922 >128 Levofloxacin (0.03)
A. baumannii BAA-1605 >128 Levofloxacin (8)

Table 2: Synergistic Interactions of this compound [1] [2]

Combination Partner Pathogen Key Finding (Checkerboard Assay)
Daptomycin S. aureus Synergy (Fractional Inhibitory Concentration Index, FICI < 0.5)
Gentamicin S. aureus Synergy (FICI < 0.5)

Table 3: Cytotoxicity & Selectivity Profile [1] [2]

Parameter Result
CC₅₀ (Vero cells) >40 µg/mL
Selectivity Index (CC₅₀/MIC for S. aureus) >80

Experimental Protocols for Combination Therapy

Here are detailed methodologies for key experiments investigating this compound in combination with other antibiotics.

Checkerboard Assay for Synergy Testing [1] [2]

This protocol determines the Fractional Inhibitory Concentration (FIC) index to quantify synergy.

  • Principle: A two-dimensional microdilution of two antimicrobial agents is used to find the combination that inhibits bacterial growth.
  • Materials:
    • Cation-adjusted Mueller-Hinton Broth (CAMHB)
    • Sterile 96-well microtiter plates
    • Bacterial suspension adjusted to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL)
    • Stock solutions of this compound and the partner antibiotic (e.g., daptomycin, gentamicin)
  • Procedure:
    • Prepare Antibiotic Dilutions: Dilute this compound along the x-axis and the partner antibiotic along the y-axis of the plate, typically covering a range of 0.25× to 4× their respective MICs.
    • Inoculate Plates: Dilute the bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 × 10⁵ CFU/mL in each well.
    • Incubate: Seal the plates and incubate at 37°C for 18-24 hours.
    • Determine FIC Index: Read the optical density or visually inspect for growth. The FIC index is calculated as: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
    • Interpretation: FIC Index ≤ 0.5 indicates synergy; >0.5 to 4.0 indicates indifference; and >4.0 indicates antagonism.
Time-Kill Kinetics Assay [1] [2]

This protocol assesses the bactericidal activity and rate of killing of the combination over time.

  • Principle: The number of viable bacteria is counted after exposure to antimicrobials at various time points.
  • Materials:
    • CAMHB
    • This compound and partner antibiotic at desired multiples of MIC (e.g., 1x, 2x, 4x)
    • Sterile saline for serial dilutions
    • Mueller-Hinton Agar (MHA) plates
  • Procedure:
    • Prepare Test Solutions: In flasks, add this compound and the partner antibiotic alone and in combination to a bacterial suspension of ~10⁶ CFU/mL in CAMHB.
    • Incubate and Sample: Incubate the flasks at 37°C with shaking. Take samples (e.g., 100 µL) at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours).
    • Quantitate Viable Cells: Perform serial tenfold dilutions of the samples in saline and plate them onto MHA. Count the colonies after 24 hours of incubation.
    • Analyze Data: Plot the results as log₁₀ CFU/mL versus time. A ≥3 log₁₀ CFU/mL reduction in the combination compared to the most active single agent at 24 hours is considered synergistic bactericidal activity.

Troubleshooting Common Experimental Issues

FAQ 1: this compound shows no activity against our Gram-negative isolates. Is the compound inactive?

  • Answer: This is expected. This compound is specifically potent against Gram-positive bacteria due to the permeability barrier of the Gram-negative outer membrane [1] [2]. You can confirm this by repeating the MIC assay with an outer membrane permeabilizer like Polymyxin B nonapeptide (PMBN). A significant reduction in MIC in the presence of PMBN confirms that the compound's target exists in Gram-negative bacteria, but natural penetration is poor [1] [2].

FAQ 2: How can we confirm that the bacterial killing observed is due to membrane damage?

  • Answer: The proposed mechanism of this compound is damaging the bacterial membrane [1]. You can directly test this using:
    • ATP Release Assay: Use a luminometer and an ATP detection kit to measure the efflux of intracellular ATP upon treatment with this compound, which indicates a breach in membrane integrity [1].
    • Confocal Microscopy & SEM: Perform confocal microscopy with membrane-selective fluorescent dyes or use Scanning Electron Microscopy (SEM) to visually observe morphological changes and membrane disruption in treated bacteria [1].

FAQ 3: The combination therapy results are inconsistent between replicates. What could be the cause?

  • Answer: Inconsistent results in synergy assays often stem from:
    • Inoculum Size: Ensure the bacterial inoculum is standardized precisely to ~5 × 10⁵ CFU/mL. Small variations can significantly impact the MIC and synergy results.
    • Antibiotic Stability: Verify the stability and concentration of your antibiotic stock solutions, especially for labile drugs like daptomycin. Prepare fresh stocks if necessary.
    • Well Mixing: Ensure the 96-well plate is thoroughly mixed after inoculation to achieve a uniform distribution of cells and drugs.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for evaluating this compound in combination therapy, from initial setup to mechanistic confirmation.

G This compound Combination Therapy Workflow Start Prepare Stock Solutions (this compound & Partner Antibiotic) A1 Determine Individual MICs Start->A1 A2 Checkerboard Assay A1->A2 B1 Time-Kill Kinetics Assay A1->B1 C1 ATP Release Assay A1->C1 A3 Calculate FIC Index A2->A3 Synergy Synergy Confirmed A3->Synergy FIC ≤ 0.5 B2 Plot log10 CFU/mL vs. Time B1->B2 Bactericidal Bactericidal Activity Confirmed B2->Bactericidal ≥3 log10 Kill C2 Confocal/SEM Imaging C1->C2 Mechanism Membrane Damage Mechanism Confirmed C2->Mechanism

References

Malabaricone B membrane permeability assays

Author: Smolecule Technical Support Team. Date: February 2026

Membrane Permeability Assay Overview

Membrane permeability assays are crucial for evaluating a compound's ability to cross biological barriers, which is a key determinant for oral bioavailability and reaching intracellular targets [1]. The table below summarizes the core characteristics of the most common in vitro assays.

Assay Type Key Measurement Typical Endpoint Best For / Key Application
Caco-2 Cell Model [2] Apparent Permeability Coefficient (Papp) Papp (cm/s); Predicted in vivo absorption [2] Gold standard for predicting human intestinal absorption; studies of passive diffusion, transporter interactions, and efflux (e.g., P-gp) [2].
Parallel Artificial Membrane Permeability Assay (PAMPA) [3] [1] Passive Permeability Papp (cm/s) Cost-effective, high-throughput screening of passive transcellular permeability; no active transporters [3] [1].
Bacterial Membrane Permeability [4] Outer & Inner Membrane Integrity Fluorescence Intensity (A.U.) Determining the membrane-permeabilizing effect and efficacy of antibacterial molecules on Gram-negative bacteria [4].
Fluorescein Diacetate (FDA) Uptake/Release [5] Cytoplasmic Membrane Integrity Mean Fluorescence Intensity (MFI) or Relative Fluorescence Units (RFU) Quantifying general membrane damage and toxic influences in eukaryotic cells [5].

Detailed Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol simulates the intestinal epithelial barrier using human colorectal adenocarcinoma cells [2].

Workflow Diagram

A Seed Caco-2 cells on transwell inserts B Culture for 15-21 days to form confluent monolayer A->B C Assess Monolayer Integrity (TEER > 1000 Ω·cm² for 24-well) B->C D Apply test compound to donor compartment (apical) C->D E Incubate for 2 hours at 37°C D->E F Sample from receiver compartment (basal) E->F G Analyze compound concentration (e.g., MS) F->G H Calculate Papp (Apparent Permeability Coefficient) G->H

Key Steps & Parameters:

  • Cell Culture: Culture Caco-2 cells on semi-porous polyester filters for 15-21 days to allow full differentiation and tight junction formation [2].
  • Integrity Control: Before the experiment, verify monolayer integrity using:
    • TEER (Transepithelial Electrical Resistance): > 1000 Ω·cm² for 24-well plates [2].
    • Paracellular Flux: Use Lucifer Yellow (Papp ≤ 1 × 10⁻⁶ cm/s) [2].
  • Assay Execution: Apply the test compound (e.g., at 10 µM) to the donor compartment (apical for A-B transport, basal for B-A transport). Incubate for 2 hours at 37°C. Sample from the receiver compartment and analyze compound concentration using a suitable method like mass spectrometry [2].
  • Data Calculation: Calculate the Apparent Permeability Coefficient (Papp) using the formula: ( Papp = (dQ/dt) / (A \times C_0) ) Where:
    • ( dQ/dt ) = permeation rate (nmol/s)
    • ( A ) = area of the transwell membrane (cm²)
    • ( C_0 ) = initial concentration in donor compartment (nmol/ml) [2].
Bacterial Membrane Permeability Assay

This protocol uses fluorescent probes to contemporaneously measure damage to the outer and inner membranes of Gram-negative bacteria [4].

Workflow Diagram

Key Steps & Parameters:

  • Culture and Treatment: Grow bacteria (e.g., E. coli) to OD600 = 0.1. Treat with the antibacterial molecule in a nutritious medium (e.g., LB broth) to maintain physiological conditions [4].
  • Sample Processing: Collect samples at various time intervals. Wash the cells to remove the treatment and culture medium, then resuspend them in a clear assay buffer (e.g., 5 mM HEPES with 5 mM glucose, pH 7.2) [4].
  • Fluorescent Probes:
    • Outer Membrane (OM) Permeability: Use N-phenyl-1-naphthylamine (NPN). This hydrophobic dye fluoresces strongly upon entering the outer membrane and binding to phospholipids. An increase in fluorescence indicates OM rupture [4].
    • Inner Membrane (IM) Permeability: Use Propidium Iodide (PI). This dye is impermeant to intact inner membranes and fluoresces upon binding to nucleic acids. An increase in signal indicates IM compromise [4].

Troubleshooting & FAQs

Q1: My Caco-2 permeability results are highly variable. What could be the cause?

  • Passage Number & Differentiation Time: Higher passage numbers and insufficient differentiation time can lead to more variable permeability values and a more restricted paracellular route [6]. Standardize and record these parameters carefully.
  • Coating: Using collagen coating can help cell differentiation proceed in a more stable manner, reducing variability for passive diffusion studies [6].
  • Protocol Adherence: The lack of standardized protocols or inconsistent adherence can make measurements highly sensitive to test conditions [7]. Strictly follow a validated protocol.

Q2: How do I correlate in vitro Papp values with predicted in vivo absorption? Based on in vitro/in vivo correlation studies, you can use the following guide [2]:

In vitro Papp Value (cm/s) Predicted In Vivo Absorption
Papp ≤ 1.0 × 10⁻⁶ Low (0-20%)
1.0 × 10⁻⁶ < Papp ≤ 10 × 10⁻⁶ Medium (20-70%)
Papp > 10 × 10⁻⁶ High (70-100%)

Q3: My test compound might be a P-glycoprotein (P-gp) substrate. Which assay should I use?

  • The Caco-2 model is well-suited for this. Perform bidirectional transport assays (A-B and B-A). An efflux ratio (Papp,B-A / Papp,A-B) of ≥2 is often indicative of active efflux [2].
  • Use known inhibitors like Verapamil as controls [2]. Note that protocol without coating might give better results for studies focused on P-gp interactions [6].

Q4: What are the limitations of using a fluorescent dye like FDA to measure permeability?

  • Cellular Metabolism: The assay relies on intracellular esterases to activate FDA. Any experimental condition that affects esterase activity (e.g., cell physiology changes or toxic influences) can corrupt the results by simulating changes in membrane permeability [5].
  • Specificity: It detects general membrane damage but does not distinguish between mechanisms (e.g., pore formation vs. detergent-like effects). Using a combination of uptake and release assays adds reliability [5].

Key Takeaways for Your Research on Malabaricone B

  • Start with PAMPA: Given the lack of specific data on your compound, beginning with the PAMPA assay is a cost-effective strategy to get an initial read on its passive membrane permeability [3] [1].
  • Progress to Cellular Models: If antibacterial activity is a focus, adapt the bacterial membrane permeability protocol [4]. For potential oral administration, advance to the Caco-2 assay to evaluate intestinal absorption and potential transporter involvement [2].
  • Control and Standardize: To obtain reliable and reproducible data, strictly control cell culture conditions (passage number, differentiation time) and always include appropriate reference compounds (e.g., Metoprolol for high permeability, Atenolol for low permeability) in your experiments [6] [2].

References

Malabaricone B (NS-7): Key Properties & Experimental Limitations

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the core characteristics of your compound is the first step. The table below summarizes the primary strengths and limitations of Malabaricone B identified in recent studies.

Property Description/Value Implication for Experimentation
Core Antibacterial Activity Potent against S. aureus (MIC = 0.5 μg/mL); effective against MRSA, VRSA, and VRE (MIC = 1-2 μg/mL) [1]. Confirms primary research utility against Gram-positive bacteria, especially resistant strains.
Major Limitation: Gram-negative Activity Inactive against Gram-negative bacteria (MIC >128 μg/mL) due to outer membrane permeability barrier [1]. Limits scope of studies; activity can be restored for mechanistic studies using permeabilizers like PMBN.
Selectivity & Cytotoxicity Favorable selectivity index (>80) in Vero cells [1]. Suggests low cytotoxicity risk, but profiling against a broader range of human cell lines is recommended.
Physicochemical Properties Likely high lipophilicity and potential for aggregation, inferred from its structure and behavior [2] [1]. Can cause non-specific binding, loss of compound, and inaccurate concentration measurements.

Troubleshooting Common Experimental Challenges

Here are solutions to specific problems you might encounter when working with this compound.

Problem: Lack of Activity Against Gram-Negative Bacteria
  • Question: My results show no activity against E. coli or A. baumannii. Is the compound inactive?
  • Answer: This is expected. The intact outer membrane of Gram-negative bacteria prevents this compound from reaching its target. To confirm that the target is present and the compound's mechanism is effective, use a membrane permeabilizer like Polymyxin B nonapeptide (PMBN) in your assays.
  • Solution: Incorporate a non-lethal concentration of PMBN (e.g., 2-4 μg/mL). A subsequent reduction in MIC confirms that the outer membrane was the primary barrier [1].
Problem: Inconsistent Results and Low Compound Recovery
  • Question: I am getting variable results between replicates and suspect I am losing compound during assays.
  • Answer: This is a common issue with lipophilic compounds like this compound, which can adhere to plastic surfaces (non-specific binding) or form aggregates in aqueous solution.
  • Solution:
    • Use Assay Additives: Supplement your buffers with a carrier protein like Bovine Serum Albumin (BSA at 0.1-1 mg/mL) or a detergent like Pluronic F-127 (0.01-0.1%) to reduce non-specific binding [2].
    • Validate Recovery: Perform a "compound-only" control experiment using a technique like Quantitative Microdialysis (qµD). Incubate this compound in your assay buffer in a dialysis device and measure the concentration on both sides of the membrane after equilibrium. A near-equal concentration (partition coefficient, pc ≈ 1.0) indicates minimal surface binding or aggregation under those specific buffer conditions [2].
Problem: Determining the Mechanism of Action
  • Question: What is the best way to demonstrate this compound's reported membrane-damaging mechanism?
  • Answer: The proposed mechanism is bactericidal activity via disruption of membrane integrity. This can be confirmed using multiple complementary assays.
  • Solution:
    • ATP Release Assay: Measure the efflux of intracellular ATP from bacterial cells upon treatment with this compound using a luciferase-based assay. A rapid increase in extracellular ATP is a direct indicator of membrane damage [1].
    • Confocal Microscopy & SEM: Use fluorescent membrane dyes in confocal microscopy to visualize membrane integrity loss. Follow up with Scanning Electron Microscopy (SEM) to directly observe morphological changes and physical damage to the bacterial cell envelope [1].

Experimental Protocols for Key Assays

Protocol 1: Quantitative Microdialysis for Assessing Compound Behavior

This protocol helps you evaluate and mitigate this compound's propensity for non-specific binding and aggregation before costly biological assays [2].

Workflow Overview:

Start Start: Prepare Compound Stock Step1 Determine Detection Concentration (HPLC/LC-MS) Start->Step1 Step2 Simulate Dialysis to Optimize Protein Concentration Step1->Step2 Step3 Run Compound-Only Control Experiment Step2->Step3 Step4 Run Target Protein & Control Protein Experiments Step3->Step4 Step5 Analyze Chamber Concentrations (HPLC/LC-MS) Step4->Step5 Step6 Calculate Partition Coefficient (pc) and KD Step5->Step6 End Interpret Results Step6->End

Detailed Methodology:

  • Determine Detection Concentration:
    • Prepare a dilution series of this compound (e.g., 50, 100, 500, 1000, 1500 nM) in your assay buffer.
    • Using RP-HPLC or LC-MS, identify the concentration that falls in the middle of the linear range of your detection method (typically 250-500 nM for Orbitrap MS) [2].
  • Simulate the Experiment:
    • Use provided software or equations from the literature to simulate the dialysis. This helps you choose the optimal concentration of your target protein to maximize the concentration difference between chambers for accurate KD calculation [2].
  • Run Control Experiment:
    • Load this compound at the predetermined concentration into a Rapid Equilibrium Dialysis (RED) device insert.
    • Fill the sample chamber (200 μL) with compound in buffer and the reservoir chamber (350 μL) with buffer alone.
    • Seal the plate and incubate with shaking (e.g., 6 hours at room temperature).
    • Post-incubation, analyze compound concentration in both chambers using LC-MS. A partition coefficient (pc) close to 1.0 after a suitable incubation time indicates the compound is well-behaved under these conditions [2].
  • Run Binding Experiments:
    • Repeat the setup, but now add your target protein to the sample chamber. Run parallel experiments with a control protein (e.g., BSA) to check for selectivity.
  • Analysis:
    • A higher compound concentration in the protein-containing chamber indicates binding. Use the provided mathematical software to calculate the dissociation constant (KD) for the complex [2].
Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to determine if this compound acts synergistically with conventional antibiotics like daptomycin or gentamicin [1].

Workflow Overview:

Start Start: Prepare Antibiotic Stocks StepA Determine Individual MICs for NS-7 and Partner Antibiotic Start->StepA StepB Prepare 2D Serial Dilution in Microtiter Plate StepA->StepB StepC Inoculate with Bacteria and Incubate StepB->StepC StepD Measure Growth (e.g., OD600) StepC->StepD StepE Calculate FIC Index (Fractional Inhibitory Concentration) StepD->StepE Interpret Interpret Synergy StepE->Interpret Synergy FIC Index ≤ 0.5: Synergy Interpret->Synergy Additive 0.5 < FIC ≤ 4: Additive/Indifferent Interpret->Additive Antagonism FIC > 4: Antagonism Interpret->Antagonism

Detailed Methodology:

  • Determine Individual MICs: First, establish the MIC of this compound and the partner antibiotic alone against the target strain (e.g., S. aureus) using standard broth microdilution [1].
  • Prepare 2D Dilutions:
    • In a 96-well plate, prepare a two-fold serial dilution of this compound along one axis (e.g., rows).
    • Prepare a two-fold serial dilution of the partner antibiotic along the other axis (e.g., columns).
    • This creates a matrix where each well contains a unique combination of both compounds.
  • Inoculate and Incubate: Inoculate each well with a standardized bacterial inoculum (~5 x 10^5 CFU/mL). Incubate the plate at 37°C for 16-20 hours.
  • Calculate FIC Index: After incubation, determine the Fractional Inhibitory Concentration (FIC) index.
    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
    • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
    • FIC Index = FICThis compound + FICPartner Antibiotic
  • Interpretation:
    • Synergy: FIC Index ≤ 0.5
    • Additive/Indifferent: 0.5 < FIC Index ≤ 4.0
    • Antagonism: FIC Index > 4.0 [1]

References

Quantitative Comparison: Malabaricone B vs. Gentamicin

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings for Malabaricone B and Gentamicin, both alone and in combination.

Parameter This compound (MB) Gentamicin Combination (MB + Gentamicin)
Primary Antibacterial Activity
MIC vs. S. aureus ATCC 29213 [1] 0.5 μg/mL Not Specified Not Applicable
MIC vs. MRSA & VRE Clinical Strains [1] [2] 1-2 μg/mL Not Specified Not Applicable
Killing Kinetics Concentration-dependent, rapid bactericidal; complete killing at 5× MIC within 15 min [2]. Not fully detailed in search results. Complete killing at 24 hours when MB combined with 1× MIC gentamicin [2].
Biofilm Eradication Significant eradication of pre-formed S. aureus biofilms [1] [2]. Not Specified Not Specified
Intracellular Activity Reduced intracellular S. aureus in J774 macrophage infection model [1] [2]. Not Specified Not Specified
Cytotoxicity (Selectivity Index) Favorable (>80) [1] Known nephrotoxicity (see below) [3]. Not Specified
Resistance Propensity No detectable resistance generated in in vitro tests [1]. Known resistance issues [4]. Not Specified
Synergy Synergized with gentamicin and daptomycin [1] [2]. Synergized with this compound [1]. Strong synergy observed; Fractional Inhibitory Concentration (FIC) Index < 0.5 [1].

Detailed Experimental Protocols

To ensure reproducibility for researchers, here are the methodologies used in the key experiments cited above.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of an antimicrobial that prevents visible bacterial growth.
  • Procedure [1]:
    • Prepare serial two-fold dilutions of the compound (e.g., this compound) in a suitable broth medium in a 96-well microtiter plate.
    • Standardize the bacterial inoculum (e.g., S. aureus suspension) to approximately 5 × 10^5 CFU/mL.
    • Add the bacterial inoculum to each well containing the compound dilutions.
    • Include growth control (bacteria without compound) and sterility control (broth only) wells.
    • Incubate the plate at 37°C for 16-20 hours.
    • The MIC is identified as the lowest concentration of the compound that completely inhibits visible growth.
Checkerboard Assay for Synergy
  • Objective: To quantify the synergistic interaction between two antimicrobial agents (e.g., this compound and gentamicin).
  • Procedure [1] [2]:
    • Prepare a two-dimensional matrix of serial concentrations of both compounds (Agent A and Agent B) in a microtiter plate.
    • Add a standardized bacterial inoculum to each well.
    • Incubate the plate at 37°C for 16-20 hours.
    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
    • Interpretation: An FIC Index of ≤0.5 is considered synergistic [1].
Time-Kill Kinetics Assay
  • Objective: To evaluate the rate and extent of bactericidal activity of an antimicrobial over time.
  • Procedure [2]:
    • Expose a standardized bacterial culture to the antimicrobial agent at predetermined multiples of the MIC (e.g., 1×, 2×, 4×, 5× MIC).
    • Incubate the culture flasks at 37°C.
    • At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), remove samples and perform serial dilutions.
    • Plate the dilutions onto agar plates and incubate to enumerate viable colonies (CFU/mL).
    • Plot the log10 CFU/mL against time to generate kill curves. A ≥3 log10 reduction in CFU/mL indicates bactericidal activity.

Mechanisms of Action and Synergy

The combination of this compound and Gentamicin is effective due to their distinct and complementary mechanisms of action, as illustrated below.

mb_gentamicin_synergy cluster_bacterial_cell Bacterial Cell MB This compound MemDam Membrane Damage (Integrity Loss, ATP Release) MB->MemDam Primary Action Gent Gentamicin Ribosome Ribosome Gent->Ribosome Outcome Enhanced Bacterial Cell Death MemDam->Outcome ProtSyn Misreading of mRNA &\nInhibition of Protein Synthesis Ribosome->ProtSyn ProtSyn->Outcome

  • This compound's Primary Mechanism: Experimental evidence from confocal microscopy and SEM analyses indicates that this compound acts by damaging the bacterial membrane integrity of S. aureus, leading to the leakage of intracellular components like ATP. This membrane disruption is a rapid and bactericidal action [1].
  • Gentamicin's Primary Mechanism: Gentamicin is an aminoglycoside antibiotic that enters the bacterial cell and binds to the 30S ribosomal subunit. This action causes misreading of the mRNA code and inhibits protein synthesis, ultimately leading to cell death [4].
  • Basis for Synergy: this compound's disruption of the cell membrane likely facilitates increased uptake of gentamicin into the bacterial cell. With more gentamicin reaching its ribosomal target, the inhibitory effect on protein synthesis is potentiated, resulting in a stronger and faster bactericidal effect than either agent could achieve alone [1] [2].

Key Insights for Research and Development

  • Addressing Gentamicin's Limitations: The combination with this compound may help overcome two key limitations of gentamicin: the rise of bacterial resistance and its dose-limiting nephrotoxicity [4] [3]. Using them synergistically could allow for lower, safer doses of gentamicin while maintaining efficacy.
  • This compound's Favorable Profile: this compound itself is a promising candidate due to its potency against MDR strains, low cytotoxicity, and low propensity for resistance development [1]. Its natural origin provides a novel scaffold for further antibiotic development.
  • Future Research Directions: Current in vivo data for the combination is promising but still limited. Further research should focus on:
    • Comprehensive toxicological profiling of this compound.
    • Confirming the efficacy and safety of the combination in various animal infection models.
    • Exploring the potential for other synergistic pairings with established antibiotics.

References

Cytotoxicity Comparison: Malabaricone B vs. Curcumin

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Cell Line Malabaricone B (IC₅₀) Curcumin (IC₅₀) Key Findings & Selectivity
A549 (Lung Cancer) [1] 8.1 ± 1.0 µM [1] 26.7 ± 3.1 µM [1] Mal B showed selective toxicity; non-toxic to normal human kidney (HEK293) and lung fibroblast (WI-38) cells [1].
MCF-7 (Breast Cancer) [2] Data not available in search 24.46 ± 3.32 µM [2] Malabaricone C (a related compound) was more potent (IC₅₀ = 5.26 µM) [2].
A375 (Malignant Melanoma) [1] Active [1] Data not available in search Mal B showed selective toxicity [1].
Jurkat (T Cell Leukemia) [1] Active [1] Data not available in search Mal B showed selective toxicity [1].

Mechanisms of Action

The superior cytotoxicity of this compound is linked to its ability to induce programmed cell death (apoptosis) through specific pathways.

This compound: Mitochondrial Apoptosis (p53-Independent)

This compound triggers cell death by causing oxidative stress and damaging the mitochondria, a key cellular energy component. This pathway is effective regardless of the p53 protein status [1], which is important as p53 is commonly mutated in cancers.

The following diagram illustrates this mechanism:

G MalB This compound ROS Increased ROS MalB->ROS Bax ↑ BAX Level ROS->Bax Bcl2 ↓ BCL-2, BCL-XL ROS->Bcl2 MitoDamage Mitochondrial Damage Bax->MitoDamage Bcl2->MitoDamage Imbalance CytoC Cytochrome c Release MitoDamage->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 Status p53->MitoDamage Independent

Curcumin: Metal-Dependent DNA Damage

Curcumin and malabaricone C act through a different primary mechanism. They can bind to copper ions inside cells, forming a complex that generates reactive oxygen species and causes direct damage to nuclear DNA [2] [3].

Key Experimental Protocols

To evaluate and compare the cytotoxicity of these compounds, researchers typically use the following established methods:

  • Cytotoxicity Assay (MTT Assay): This is a standard colorimetric test used to measure metabolic activity. It assesses cell viability and proliferation after treatment with the compounds, allowing for the calculation of IC₅₀ values (the concentration required to inhibit growth by 50%) [2] [1].
  • Apoptosis Detection:
    • DNA Laddering: A gel electrophoresis technique that detects the characteristic fragmented DNA pattern in apoptotic cells [1].
    • Annexin V/PI Staining: A flow cytometry method that uses fluorescent tags to distinguish between live, early apoptotic, late apoptotic, and necrotic cells [1].
  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent dyes (like DCFH-DA) whose fluorescence intensity increases upon oxidation. The protective effect of antioxidants like N-acetylcysteine (NAC) can confirm ROS involvement [1].
  • Western Blot Analysis: This technique detects changes in the levels of specific proteins (e.g., BAX, BCL-2, caspases) involved in the apoptotic pathway, helping to elucidate the mechanism of action [1].
  • DNA Nicking Assay: Conducted in a test tube, this assay uses agarose gel electrophoresis to visualize the cleavage of supercoiled plasmid DNA into relaxed or linear forms in the presence of the compound and metal ions like Cu(II) [2] [3].

Conclusion for Research

This compound emerges as a compelling natural product for further investigation. Its significantly higher potency than curcumin in lab models, combined with its selective toxicity toward cancer cells and its ability to induce cell death through a p53-independent mitochondrial pathway, makes it a promising candidate, especially for cancers resistant to conventional therapies.

Future research should focus on further in vivo studies, detailed pharmacokinetics, and exploring potential synergies with existing chemotherapeutic agents.

References

Comparative Biological Activities of Malabaricones

Author: Smolecule Technical Support Team. Date: February 2026

Compound Key Activities & Efficacy Experimental Models & Methods Key Findings & Mechanisms

| Malabaricone B | Antibacterial [1] · MIC: 0.5 μg/mL against S. aureus

Gastric Ulcer Healing [2] [3] · 60.3% reduction in ulcer index | In vitro broth microdilution [1]; In vivo mouse gastric ulcer model induced by indomethacin [2] [3] | Bactericidal: Damages bacterial membrane, leads to ATP leakage [1]. Ulcer Healing: Promotes angiogenesis, increases EGF and VEGF, reduces serum endostatin [3]. | | Malabaricone C | Anti-inflammatory [4] · Inhibits T-cell proliferation and cytokine secretion

Gastric Ulcer Healing [2] [3] · 88.4% reduction in ulcer index | In vitro T-cell assays [4]; In vivo mouse gastric ulcer model [2] [3]; In vivo GvHD mouse model [4] | Anti-inflammatory: Depletes cellular thiols, inhibits ERK/JNK/NF-κB signaling [4]. Ulcer Healing: More potent than this compound; also modulates mucin and PGE2 synthesis [2] [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • 1. Antibacterial Susceptibility Testing (for this compound) [1]:
    • Method: Broth microdilution assay following standard guidelines (e.g., CLSI).
    • Strains: S. aureus ATCC 29213 and various clinical MDR strains (MRSA, VRSA).
    • Procedure: Compounds were serially diluted in a broth medium, inoculated with a standardized bacterial suspension (~5 × 10⁵ CFU/mL), and incubated. The Minimum Inhibitory Concentration (MIC) was recorded as the lowest concentration that prevented visible growth.
  • 2. Gastric Ulcer Healing Study (for this compound & C) [2] [3]:
    • Model: Male Swiss albino mice with gastric ulceration induced by a single oral dose of indomethacin (18 mg/kg).
    • Treatment: Mice were treated with malabaricones (e.g., 10 mg/kg/day) or reference drugs (e.g., omeprazole) for 3-7 days.
    • Assessment: Ulcer index was measured. Tissues and blood were analyzed for histological changes, growth factors (EGF), angiogenic factors (VEGF, endostatin), and oxidative stress markers (TBARS, protein carbonyls, thiols).
  • 3. Anti-inflammatory T-cell Proliferation Assay (for Malabaricone C) [4]:
    • Cell Preparation: Lymphocytes isolated from mouse spleen.
    • Stimulation & Treatment: Cells were labeled with CFSE and stimulated with concanavalin A (Con A, a T-cell mitogen) in the presence or absence of Malabaricone C.
    • Analysis: Proliferation was measured by CFSE dilution using flow cytometry. Cytokine secretion (IFN-γ, IL-2) was quantified in culture supernatants by ELISA.

Mechanism of Action Visualized

The research suggests that the activity of malabaricones, particularly malabaricone C, is linked to the modulation of cellular redox states. The following diagram illustrates the proposed anti-inflammatory signaling pathway.

G MalC Malabaricone C Thiols Cellular Thiol (GSH) Depletion MalC->Thiols Signaling Inhibition of: · ERK Phosphorylation · JNK Phosphorylation Thiols->Signaling NFkB Inhibition of NF-κB DNA Binding Signaling->NFkB Downstream Suppressed T-cell: · Proliferation · Cytokine Secretion (IFN-γ, IL-2) NFkB->Downstream Outcome Anti-inflammatory Effect (Prevention of GvHD) Downstream->Outcome

Research Implications and Gaps

The existing data positions malabaricones, particularly this compound, as a promising candidate for anti-staphylococcal therapy and wound healing [1] [3]. However, for your specific request on antioxidant activity comparison, here is a critical assessment:

  • Direct Antioxidant Data is Limited: While the gastric ulcer studies note that the healing capacity of this compound and C is partly due to their antioxidant activity—evidenced by their ability to reduce oxidative stress markers like TBARS and protein carbonyls [2]—the search results do not contain standard comparative antioxidant assays (e.g., DPPH, ABTS, ORAC, FRAP) for this compound against a wide range of other antioxidants.
  • Comparative Potency: In the contexts studied, malabaricone C consistently shows greater potency than this compound, both in gastric ulcer healing and in its anti-inflammatory effects [2] [4]. This suggests that its chemical structure may be more effective for modulating redox biology and specific signaling pathways.

References

Malabaricone B spectrum Gram-positive vs Gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Spectrum and Quantitative Data

The table below summarizes the minimum inhibitory concentration (MIC) data for Malabaricone B, demonstrating its specific activity profile [1] [2].

Bacterial Strain Gram Staining MIC (µg/mL) of this compound Context & Notes
Staphylococcus aureus (ATCC 29213) Positive 0.5 Reference strain [1].
Staphylococcus aureus (MSSA, MRSA, VRSA) Positive 1 - 2 Clinical MDR strains; equipotent activity [1] [2].
Enterococcus spp. (VRE) Positive 2 Clinical MDR strains [1] [2].
Escherichia coli (ATCC 25922) Negative >128 Inactive with intact outer membrane [1].
Acinetobacter baumannii (BAA-1605) Negative >128 Inactive with intact outer membrane [1].
Klebsiella pneumoniae (BAA 1705) Negative >128 Inactive with intact outer membrane [1].
Pseudomonas aeruginosa (ATCC 27853) Negative >128 Inactive with intact outer membrane [1].

Experimental Protocols for Key Assays

The data in the comparison table were generated through standard microbiological and biochemical assays.

  • Broth Microdilution for MIC Determination [1] [2]: Bacterial cells are inoculated in a liquid growth medium with serial dilutions of this compound. The MIC is the lowest concentration that visually prevents growth after incubation.
  • Outer Membrane Permeabilization Assay [1]: This test confirms the outer membrane as the main barrier in Gram-negative bacteria. A sub-lethal concentration of polymyxin B nonapeptide (PMBN) is used to disrupt the outer membrane. A significant drop in MIC with PMBN indicates that the compound's target exists within the cell but is normally blocked by the membrane.
  • Time-Kill Kinetics Assay [2]: This evaluates the bactericidal activity and killing rate. Bacteria are exposed to the compound at multiples of the MIC, and viable cells are counted over 24 hours. This compound shows concentration-dependent bactericidal activity, achieving complete killing of S. aureus at 5× MIC within 15 minutes [2].
  • Cytotoxicity Assay (MTT Assay) [1]: This assesses potential harm to host cells. Mammalian cells (e.g., Vero cells) are exposed to the compound, and a yellow tetrazolium salt is added. Living cells convert this salt to purple formazan. This compound shows no toxicity to host cells and has a favorable selectivity index (≥80), indicating high potential for therapeutic use [1].

Mechanism of Action and Spectrum Limitations

This compound's narrow spectrum is directly attributed to the fundamental structural differences between Gram-positive and Gram-negative bacteria. The following diagram illustrates how the Gram-negative outer membrane acts as a barrier.

G cluster_GP Gram-Positive Cell cluster_GN Gram-Negative Cell MalabariconeB This compound GramPos Gram-Positive Bacterium MalabariconeB->GramPos GramNeg Gram-Negative Bacterium MalabariconeB->GramNeg ThickPG Thick Peptidoglycan Layer GramPos->ThickPG Action Binds to & Disrupts Membrane Integrity GramPos->Action OuterMem Outer Membrane with LPS GramNeg->OuterMem NoAction Cannot Penetrate Outer Membrane GramNeg->NoAction Cytoplasm Cytoplasmic Membrane ThickPG->Cytoplasm ThinPG Thin Peptidoglycan Layer OuterMem->ThinPG Cytoplasm2 Cytoplasmic Membrane ThinPG->Cytoplasm2 ATPRelease Result: Release of Cellular ATP Action->ATPRelease NoEffect Result: No Effect (MIC >128 µg/mL) NoAction->NoEffect

This compound's Spectrum Limitation

  • Mechanism of Action: Studies indicate that this compound damages the cytoplasmic membrane integrity of Gram-positive bacteria like S. aureus, leading to the rapid release of intracellular components such as ATP and cell death [1].
  • Reason for Ineffectiveness in Gram-negative Bacteria: The outer membrane (OM) of Gram-negative bacteria, composed of tightly packed lipopolysaccharides (LPS), acts as a formidable permeability barrier [3] [4] [5]. This membrane prevents this compound from reaching its target site in the inner membrane [1]. Evidence comes from the permeabilization assay, where disrupting the OM with an agent like PMBN renders previously resistant Gram-negative bacteria susceptible to this compound [1].

Research Workflow and Synergy Potential

For researchers aiming to validate or build upon these findings, the following experimental workflow outlines the key steps from initial screening to mechanistic studies.

G Start Initial Screening (Broth Microdilution) MIC Confirm MIC against MDR Clinical Strains Start->MIC Cytotox Cytotoxicity Assay (MTT) Determine Selectivity Index MIC->Cytotox KillKinetic Time-Kill Kinetics Establish Bactericidal Profile Cytotox->KillKinetic Permeability Membrane Permeabilization Assay with PMBN Cytotox->Permeability Synergy Checkerboard Assay Test Antibiotic Synergy Cytotox->Synergy If non-toxic   Mechanism Mechanistic Studies (e.g., ATP Release, SEM) KillKinetic->Mechanism Permeability->Mechanism Synergy->Mechanism InVivo In Vivo Efficacy (e.g., Murine Infection Model) Mechanism->InVivo If promising  

Anti-staphylococcal Activity Evaluation Workflow

This compound shows potential for combination therapy. Research indicates it synergizes with established antibiotics like daptomycin and gentamicin against S. aureus, which can enhance efficacy and potentially reduce the risk of resistance development [1] [2].

References

Quantitative Data Comparison of Malabaricone B

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings on Malabaricone B's pro-apoptotic activity, providing a basis for comparison with other compounds.

Compound Cell Line / Model Key Caspase & Apoptosis Findings Primary Mechanism Supporting Data

| This compound | A549 (human lung cancer) [1] [2] | Activation of caspase-9 and caspase-3; Cytochrome c release from mitochondria. | Mitochondrial (Intrinsic) Pathway | • IC₅₀: 8.1 ± 1.0 µM [1] • ↑ BAX, ↓ BCL-2, ↓ BCL-XL [1] • Cell death inhibited by caspase-9/-3 inhibitors [1] | | | U937 (human leukemia) [3] | Activation of caspase-9, -8, and -3; Cytochrome c release; DNA fragmentation. | Redox Imbalance & Mitochondrial Pathway | • Induced by increased ROS [3] • Depolarization of mitochondrial membrane potential (∆Ψm) [3] • Externalization of phosphatidylserine (Annexin V staining) [3] | | Wortmannin | U937 (human leukemia), Jurkat (human leukemia) [4] | Enhanced activation of caspase-3 induced by TNF or anti-Fas. | Inhibition of PI-3 Kinase (enhances extrinsic apoptosis) | • Enhanced processing of pro-caspase-3 to active form [4] • Effect seen at 1-100 nM [4] | | | LLC-PK1 (renal epithelial) [5] | Promoted cisplatin-induced activation of caspase-3 and caspase-9. | Inhibition of PI-3 Kinase/Akt pathway (enhances intrinsic apoptosis) | • Accelerated cell death [5] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies cited.

Protocol: Caspase Activation and Apoptosis by this compound

This methodology is consolidated from studies on A549 and U937 cell lines [1] [3].

  • Cell Culture and Treatment: Maintain cancer cell lines (e.g., A549, U937) in appropriate media (like RPMI-1640) supplemented with 10% FBS and antibiotics. Treat cells with this compound at the determined IC₅₀ concentration (e.g., ~8 µM for A549) for a specified period (often 24-48 hours).
  • Assessment of Cytotoxicity and Apoptosis:
    • DNA Fragmentation: Extract genomic DNA from treated and control cells using a commercial kit. Analyze the DNA by agarose gel electrophoresis to visualize the characteristic "laddering" pattern [1].
    • Annexin V/PI Staining: Harvest treated cells, wash, and resuspend in binding buffer. Incubate with Annexin V-FITC and Propidium Iodide (PI). Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [1] [3].
  • Analysis of Mitochondrial Pathway:
    • Cytochrome c Release: Perform subcellular fractionation to isolate cytosolic fractions. Detect the presence of cytochrome c in the cytosol via western blotting, using an anti-cytochrome c antibody [1] [3].
    • Measurement of ROS: Load cells with the fluorescent probe CM-H₂DCFDA. Treat with this compound, then measure fluorescence intensity by flow cytometry or fluorescence microscopy, indicating ROS generation [3].
  • Caspase Activity Assay: Lyse treated cells and incubate the lysates with caspase-specific colorimetric substrates (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9). Measure the cleavage of these substrates by detecting the free chromophore (p-nitroanilide) at 405 nm [3].
  • Inhibition Studies: Pre-treat cells for 1-2 hours with broad-spectrum (e.g., Z-VAD-FMK) or specific caspase inhibitors (e.g., for caspase-9) before adding this compound. Assess the resulting change in cell viability to confirm the dependency of cell death on caspase activation [1].
Protocol: Enhancing Caspase Activation with Wortmannin

This protocol is based on studies where Wortmannin was used to sensitize cells to apoptosis [4] [5].

  • Cell Treatment: Pre-treat cells with a specific concentration of Wortmannin (e.g., 1-100 nM) for a short period (e.g., 1 hour), followed by co-treatment with a primary apoptotic stimulus (e.g., TNF-α, anti-Fas antibody, or cisplatin).
  • Measurement of Caspase-3 Activity: Use a commercial Caspase-Glo 3/7 assay or a similar colorimetric/degradation assay. The key readout is the significant increase in caspase-3-like activity (DEVDase activity) in cells treated with the combination of Wortmannin and the primary stimulus compared to either agent alone [4].
  • Western Blot Analysis: Analyze cell lysates by western blotting to detect the enhanced processing of pro-caspase-3 (32 kDa) into its active fragments (17/19 kDa) in the combination treatment group [4].

This compound Apoptotic Signaling Pathway

Based on the experimental data, the following diagram illustrates the sequential signaling pathway through which this compound induces programmed cell death.

MalB This compound ROS ↑ ROS Production MalB->ROS BAX ↑ BAX Expression ROS->BAX BCL2 ↓ BCL-2 / BCL-XL ROS->BCL2 MitoDamage Mitochondrial Damage BAX->MitoDamage BCL2->MitoDamage Deregulation CytoC Cytochrome c Release MitoDamage->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptotic Cell Death (DNA Laddering, PS Externalization) Casp3->Apoptosis

References

×

XLogP3

6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

342.18310931 Da

Monoisotopic Mass

342.18310931 Da

Heavy Atom Count

25

Other CAS

63335-24-0

Wikipedia

Malabaricone B

Dates

Last modified: 08-15-2023

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